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  • Product: N-ethyl-4-hydroxypiperidine-1-carboxamide
  • CAS: 1156104-90-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Molecular Structure and Conformation of N-ethyl-4-hydroxypiperidine-1-carboxamide

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of N-ethyl-4-hydroxypiperidine-1-carboxamide, a substituted piperidine derivative of interest to researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of N-ethyl-4-hydroxypiperidine-1-carboxamide, a substituted piperidine derivative of interest to researchers, scientists, and drug development professionals. The piperidine scaffold is a prevalent motif in a multitude of biologically active compounds and natural products.[1] The precise three-dimensional arrangement of substituents on the piperidine ring is a critical determinant of their biological activity, making a thorough understanding of their structure and conformation paramount.[2]

Introduction to N-ethyl-4-hydroxypiperidine-1-carboxamide

N-ethyl-4-hydroxypiperidine-1-carboxamide incorporates key structural features that are significant in medicinal chemistry. The 4-hydroxy group provides a site for hydrogen bonding, while the N-ethyl-carboxamide moiety introduces a combination of lipophilicity and potential for further hydrogen bond interactions. Understanding the interplay of these functional groups and their influence on the piperidine ring's conformation is essential for rational drug design and structure-activity relationship (SAR) studies.

Synthesis and Structural Elucidation

The synthesis of N-ethyl-4-hydroxypiperidine-1-carboxamide can be achieved through a straightforward and well-established chemical transformation.

Synthetic Pathway

The logical synthetic route involves the reaction of a commercially available precursor, ethyl 4-hydroxypiperidine-1-carboxylate, with ethylamine. This nucleophilic acyl substitution reaction proceeds under standard amidation conditions.

Synthesis of N-ethyl-4-hydroxypiperidine-1-carboxamide cluster_reactants Reactants cluster_product Product reactant1 Ethyl 4-hydroxypiperidine-1-carboxylate product N-ethyl-4-hydroxypiperidine-1-carboxamide reactant1->product Nucleophilic Acyl Substitution reactant2 Ethylamine (CH3CH2NH2) reactant2->product

Caption: Synthetic route to N-ethyl-4-hydroxypiperidine-1-carboxamide.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of ethyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask, add an excess of ethylamine (2.0-3.0 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent and excess ethylamine are removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted ethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure N-ethyl-4-hydroxypiperidine-1-carboxamide.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural verification of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the piperidine ring protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the piperidine protons can provide initial insights into the ring's conformation.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the carboxamide, the carbons of the ethyl group, and the four distinct carbons of the piperidine ring. The chemical shifts of the piperidine ring carbons are sensitive to the ring's conformation and the orientation of the substituents.[3][4]

  • ¹⁵N NMR: While less common, ¹⁵N NMR could be employed to probe the electronic environment of the nitrogen atom within the carboxamide group, which can be influenced by cis/trans isomerism.[5]

Predicted ¹H NMR Chemical Shifts (δ, ppm) Predicted ¹³C NMR Chemical Shifts (δ, ppm)
~1.1 (t, 3H, -CH₂CH₃ )~15.0 (-CH₂CH₃ )
~3.2 (q, 2H, -CH₂ CH₃)~35.0 (-CH₂ CH₃)
~1.5-1.9 (m, 4H, piperidine C3-H₂, C5-H₂)~30-40 (piperidine C3, C5)
~3.0-3.8 (m, 4H, piperidine C2-H₂, C6-H₂)~40-50 (piperidine C2, C6)
~3.9 (m, 1H, piperidine C4-H)~65-70 (piperidine C4)
Variable (br s, 1H, -OH)~158.0 (C=O)

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands confirming the presence of the key functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (hydroxyl)3600-3200 (broad)
N-H stretch (amide)3500-3300
C-H stretch (aliphatic)3000-2850
C=O stretch (amide)1680-1630
C-N stretch1400-1000
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. The expected molecular ion peak [M+H]⁺ would be at m/z 173.13.

Conformational Analysis

The biological activity of piperidine derivatives is often dictated by the conformation of the six-membered ring and the orientation of its substituents.[2] For N-ethyl-4-hydroxypiperidine-1-carboxamide, the primary conformational considerations are the chair conformation of the piperidine ring and the orientation of the 4-hydroxy and N-ethyl-carboxamide groups.

Piperidine Ring Conformation

The piperidine ring is expected to adopt a chair conformation, as this minimizes steric strain.[2] The 4-hydroxy group can exist in either an axial or equatorial position. Generally, for monosubstituted cyclohexanes and piperidines, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial interactions.

Chair Conformations cluster_equatorial Equatorial Conformer (More Stable) cluster_axial Axial Conformer (Less Stable) equatorial Equatorial -OH axial Axial -OH equatorial->axial Ring Flip

Caption: Equilibrium between equatorial and axial conformers of the 4-hydroxy group.

Influence of the N-substituent

The N-ethyl-carboxamide substituent will also have a significant impact on the conformational preference. The rotation around the C-N amide bond can lead to cis and trans isomers, although the trans conformation is generally more stable. The steric bulk of this group will further influence the overall shape of the molecule.

Experimental Determination of Conformation
  • X-ray Crystallography: The gold standard for determining the solid-state conformation of a molecule is single-crystal X-ray diffraction.[1] This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous view of the preferred conformation in the crystalline state.[2]

  • NMR Spectroscopy: In solution, the molecule will exist in a dynamic equilibrium of different conformers. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to determine through-space proximities of protons, providing evidence for the predominant conformation in solution.

Computational Modeling

In the absence of experimental crystallographic data, computational modeling provides a powerful tool for predicting the molecular structure and conformational preferences of N-ethyl-4-hydroxypiperidine-1-carboxamide.

Workflow for Computational Analysis

Computational Workflow A Initial 3D Structure Generation B Conformational Search A->B C Geometry Optimization (DFT) B->C D Frequency Calculation C->D E Analysis of Low-Energy Conformers D->E F Prediction of Spectroscopic Data E->F

Caption: A typical workflow for computational conformational analysis.

Detailed Protocol for Computational Modeling
  • Initial Structure Generation: A 2D sketch of N-ethyl-4-hydroxypiperidine-1-carboxamide is converted into an initial 3D structure using molecular modeling software.

  • Conformational Search: A systematic or random conformational search is performed to explore the potential energy surface and identify various low-energy conformers. This is crucial for sampling the different ring puckering modes and substituent orientations.

  • Geometry Optimization: The identified low-energy conformers are then subjected to geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).[6] This will yield the most stable 3D structures.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to predict the IR spectrum.

  • Analysis of Conformers: The relative energies of the optimized conformers are compared to determine the most stable conformation. Geometric parameters such as bond lengths, bond angles, and dihedral angles are analyzed.

  • Prediction of Spectroscopic Data: NMR chemical shifts can be calculated using methods like the GIAO (Gauge-Including Atomic Orbital) method and compared with experimental data for validation.[6]

Potential Applications in Drug Development

Substituted piperidines are key intermediates in the synthesis of a wide range of pharmaceuticals.[7][8] N-ethyl-4-hydroxypiperidine-1-carboxamide, with its specific functional groups, could serve as a valuable building block for the development of novel therapeutic agents targeting various disease areas. The structural and conformational insights provided in this guide are critical for understanding its potential interactions with biological targets.

References

  • Romero-Estudillo, I., et al. (2012). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 5), o191–o195. Available at: [Link].

  • Cholli, A., Krishnaswami, A., & Venturella, V. (1987). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15N NMR in Drug Formulations. Applied Spectroscopy, 41(5), 893-895. Available at: [Link].

  • De, A. K., & Gessner, W. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Available at: [Link].

  • J. Stephen Clark, et al. (2012). Prins fluorination cyclisations: Preparation of 4-fluoro- pyran and piperidine heterocycles. Tetrahedron, 68(35), 7165-7174. Available at: [Link].

  • Ellis, G. E., Jones, R. G., & Papadopoulos, M. G. (1974). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part II. Empirical substituent parameters for, and the shielding anisotropy of, the N-nitroso-group. Journal of the Chemical Society, Perkin Transactions 2, (11), 1381-1386. Available at: [Link].

  • PubChem. Ethyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link].

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  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149-2157. Available at: [Link].

  • Al-Majid, A. M., et al. (2021). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 26(1), 57. Available at: [Link].

  • Kinzhybalo, V. V., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 940-948. Available at: [Link].

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  • SIELC Technologies. (2018, May 16). Ethyl 4-hydroxypiperidine-1-carboxylate. SIELC Technologies. Available at: [Link].

  • Cheméo. N-Ethyl-4-hydroxypiperidine. Cheméo. Available at: [Link].

  • Acar, Ç., et al. (2025, March 27). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. Available at: [Link].

  • Khan, M. S. Y., & Akhtar, M. (2006). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Indian Journal of Chemistry - Section B, 45B(8), 1934-1937. Available at: [Link].

  • Ghosh, S., et al. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PeerJ, 9, e11951. Available at: [Link].

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Sources

Exploratory

Thermodynamic stability of piperidine-1-carboxamide derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of Piperidine-1-Carboxamide Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine-1-carboxamide scaffold is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Piperidine-1-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine-1-carboxamide scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable pharmacological properties.[1][2] The thermodynamic stability of these molecules is a critical determinant of their efficacy, safety, and shelf-life, directly impacting their journey from a promising lead compound to a viable drug candidate. Understanding the intricate balance of forces that govern the stability of this heterocyclic system is paramount for rational drug design and development. This guide provides a comprehensive exploration of the thermodynamic stability of piperidine-1-carboxamide derivatives, synthesizing theoretical principles with practical, field-proven insights. We will delve into the conformational landscape of the piperidine ring, dissect the key factors influencing molecular stability, and detail the state-of-the-art experimental and computational methodologies used for its assessment.

The Foundational Importance of Thermodynamic Stability in Drug Development

In the realm of drug discovery, the identification of a potent molecule is only the beginning. A successful drug must not only interact effectively with its biological target but also possess the requisite stability to be formulated, stored, and delivered to its site of action without significant degradation. Thermodynamic stability, a measure of a molecule's energy state, dictates its propensity to exist in a particular form and its susceptibility to chemical change. For piperidine-1-carboxamide derivatives, which are prevalent in drugs targeting a wide array of diseases from cancer to pain, ensuring this stability is a non-negotiable aspect of the development pipeline.[3][4][5] Instability can lead to a loss of potency, the formation of toxic degradation products, and a shortened shelf-life, all of which can have profound implications for patient safety and therapeutic outcomes.[6][7]

The Conformational Landscape: More Than Just a Ring

The thermodynamic stability of a piperidine-1-carboxamide derivative is intrinsically linked to the conformational preferences of the six-membered piperidine ring. This ring is not a static, planar entity but rather a dynamic system that predominantly exists in a low-energy "chair" conformation to minimize angular and torsional strain. However, other higher-energy conformations, such as the "boat" and "twist-boat," are also accessible and can be populated in equilibrium.

The interconversion between these conformations represents a key aspect of the molecule's thermodynamic profile. The relative energies of these conformers, and thus their populations at equilibrium, are dictated by a delicate interplay of steric and electronic factors.

G cluster_chair Low Energy cluster_high_energy High Energy Chair_Eq Chair (Equatorial NH) Twist_Boat Twist-Boat Chair_Eq->Twist_Boat Ring Inversion Chair_Ax Chair (Axial NH) Chair_Ax->Twist_Boat Ring Inversion Twist_Boat->Chair_Eq Twist_Boat->Chair_Ax Boat Boat Twist_Boat->Boat Transition State Boat->Twist_Boat

Caption: Conformational equilibrium of the piperidine ring.

For unsubstituted piperidine, the chair conformation with the N-H in the equatorial position is slightly more stable than the axial conformer.[8][9] The introduction of the carboxamide group at the N1 position, and further substitutions on the ring, dramatically alters this energetic landscape.

Key Drivers of Thermodynamic Stability

The overall stability of a piperidine-1-carboxamide derivative is not governed by a single factor but is the result of a complex interplay of several structural and environmental influences.

Steric Effects and Pseudoallylic Strain

When the piperidine nitrogen is acylated to form the carboxamide, the C-N bond gains partial double-bond character due to resonance. This planarizes the nitrogen and its substituents, creating a system analogous to an alkene. Consequently, a substituent at the 2-position of the piperidine ring experiences what is known as pseudoallylic strain (A(1,3) strain) with the carboxamide group.[10][11] This steric repulsion destabilizes the conformation where the 2-substituent is equatorial, strongly favoring the axial orientation.

This effect can be substantial, with the axial conformer being favored by up to 3.2 kcal/mol, a significant energy difference that can effectively "lock" the conformation of the ring.[10][11] This conformational rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein.

Caption: Pseudoallylic strain favors the axial conformer.

Electronic Effects and Intramolecular Interactions

The electronic nature of substituents on both the piperidine ring and the carboxamide moiety can influence stability. Electron-withdrawing groups can affect the partial double-bond character of the N-C(O) bond, while other substituents can engage in stabilizing intramolecular interactions.

A particularly important interaction is the formation of intramolecular hydrogen bonds. For instance, a substituent on the piperidine ring or the carboxamide group capable of acting as a hydrogen bond donor or acceptor can form a hydrogen bond with another part of the molecule.[12][13] This creates a cyclic structure that can significantly stabilize a particular conformation, reducing the molecule's overall energy and increasing its stability.[14]

Environmental Factors: pH and Temperature

The stability of piperidine-1-carboxamide derivatives is also dependent on environmental conditions.

  • Temperature: Elevated temperatures can provide the necessary energy to overcome activation barriers for degradation reactions, such as hydrolysis or oxidation.[7][15]

  • pH: The basicity of the piperidine nitrogen means that the stability of these compounds can be pH-dependent. In acidic conditions, protonation can occur, which may alter the electronic structure and susceptibility to hydrolysis.[6]

  • Light and Oxidation: Some derivatives may be photosensitive, undergoing degradation upon exposure to UV light.[7][15] Additionally, the presence of oxidizing agents can lead to decomposition.[7]

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of a piperidine-1-carboxamide derivative.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is particularly useful for characterizing the solid-state stability of a drug candidate.

Parameter MeasuredSignificance in Stability Assessment
Glass Transition (Tg) Indicates the temperature at which an amorphous solid transitions from a rigid to a more rubbery state. A higher Tg generally correlates with better amorphous stability.[16]
Melting Point (Tm) The temperature at which a crystalline solid transitions to a liquid. It is an indicator of the stability of the crystal lattice.[16]
Enthalpy of Fusion (ΔHf) The heat absorbed during melting. A higher value suggests stronger intermolecular forces in the crystal lattice.[16]
Decomposition Temperature The temperature at which the compound begins to chemically degrade.

Table 1: Key DSC parameters for stability analysis.

  • Sample Preparation: Accurately weigh 3-5 mg of the piperidine-1-carboxamide derivative into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., dry nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.[16]

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting or decomposition point.[16]

  • Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to determine Tg, Tm, and the onset of decomposition.

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the stability of drug compounds in solution. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) and separate it from any degradation products, excipients, or impurities.[17]

  • Forced Degradation Studies: Subject the drug substance to a variety of stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products.

  • Method Development:

    • Column Selection: Typically, a reversed-phase column (e.g., C18) is a good starting point for molecules of this type.[18]

    • Mobile Phase Optimization: Develop a gradient elution method using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) to achieve separation of the parent compound from all degradation peaks.

    • Detector Selection: A UV detector is commonly used. A photodiode array (PDA) detector is preferable as it can provide spectral data to assess peak purity.[17]

  • Method Validation: Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the assay for the parent drug is unaffected by the presence of its degradation products.

  • Stability Study: Store the drug product under controlled long-term and accelerated stability conditions (e.g., 25°C/60% RH and 40°C/75% RH). Assay samples at predetermined time points using the validated HPLC method to monitor the concentration of the parent drug and the formation of any degradants.

G start Drug Substance stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->stress develop HPLC Method Development (Column, Mobile Phase, Detector) stress->develop validate Method Validation (ICH Q2) (Specificity, Linearity, Accuracy) develop->validate study Long-Term Stability Study (Controlled Temp/Humidity) validate->study analyze Sample Analysis at Time Points study->analyze analyze->study report Determine Shelf-Life analyze->report

Caption: Workflow for a stability-indicating HPLC study.

The Power of In Silico: Computational Stability Prediction

Computational chemistry offers invaluable tools for predicting and understanding the thermodynamic stability of molecules before they are even synthesized, saving significant time and resources.

Quantum Mechanics (QM)

QM methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure of a molecule and can accurately predict its geometric and thermodynamic properties.[19][20] DFT calculations can be used to:

  • Determine the relative energies of different conformers (e.g., axial vs. equatorial substituents).

  • Calculate the energy barriers for conformational interconversion.

  • Analyze the strength of intramolecular hydrogen bonds.

  • Predict thermodynamic properties like formation energy, which indicates the overall stability of the molecule.[20]

Molecular Dynamics (MD) Simulations

While QM provides a static picture, MD simulations allow researchers to observe the dynamic behavior of a molecule over time in a simulated biological environment (e.g., in water).[21] These simulations can reveal:

  • The preferred conformations in solution.

  • The flexibility of the piperidine ring and its substituents.

  • The stability of interactions between the drug molecule and solvent molecules.

  • The conformational changes that occur upon binding to a target protein.[4][22]

G start Design Putative Derivative Structure dft Quantum Mechanics (DFT) - Optimize Geometry - Calculate Relative Energies - Analyze Conformers start->dft md Molecular Dynamics (MD) - Simulate in Solvent - Assess Conformational Flexibility - Analyze Solvation Effects dft->md docking Molecular Docking & Binding Free Energy - Predict Binding Mode - Estimate Binding Affinity dft->docking md->docking synthesize Synthesize Most Promising Candidates docking->synthesize

Caption: Computational workflow for stability and affinity prediction.

Conclusion: An Integrated Approach to Ensuring Stability

The thermodynamic stability of piperidine-1-carboxamide derivatives is a multifaceted property that is critical to their success as therapeutic agents. A deep understanding of the underlying principles of conformational analysis, steric and electronic effects, and environmental factors is essential for the medicinal chemist. By integrating powerful computational prediction tools with rigorous experimental validation using techniques like DSC and stability-indicating HPLC, researchers can rationally design and select drug candidates with optimal stability profiles. This integrated approach not only de-risks the drug development process but also ultimately contributes to the creation of safer, more effective, and more reliable medicines.

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  • Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. (2025, December 5). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • Piperidine-1-carboxamidinium ethyl carbonate. (n.d.). PMC - PubMed Central. Retrieved February 18, 2026, from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. (2020, March 15). PubMed. Retrieved February 18, 2026, from [Link]

  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. (2021, June 10). MDPI. Retrieved February 18, 2026, from [Link]

  • Steric Effects on the Configuration of the Nitrogen In Piperidine. (n.d.). PPTX - Slideshare. Retrieved February 18, 2026, from [Link]

  • Conformations of, and NHO hydrogen bond in, piperidine-1-valeric acid and its dihydrate. (n.d.). RSC Publishing. Retrieved February 18, 2026, from [Link]

  • piperidine-1-carboxamide. (n.d.). the NIST WebBook. Retrieved February 18, 2026, from [Link]

  • The Stabilizing Role of the Intramolecular C–H···O Hydrogen Bond in Cyclic Amides Derived From α-Methylbenzylamine. (2025, August 10). ResearchGate. Retrieved February 18, 2026, from [Link]

Sources

Foundational

Solubility Profiling of N-ethyl-4-hydroxypiperidine-1-carboxamide: A Technical Framework

Executive Summary & Molecular Context[1][2][3] This technical guide addresses the solubility profile of N-ethyl-4-hydroxypiperidine-1-carboxamide . Note that this specific structure is a urea derivative (piperidine-urea)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2][3]

This technical guide addresses the solubility profile of N-ethyl-4-hydroxypiperidine-1-carboxamide . Note that this specific structure is a urea derivative (piperidine-urea), distinct from the more commercially ubiquitous ethyl 4-hydroxypiperidine-1-carboxylate (a carbamate/urethane).

This structural distinction is critical for solubility profiling. The presence of the urea moiety (-N-C(=O)-NH-Et) introduces a strong hydrogen bond donor/acceptor motif that significantly increases crystal lattice energy compared to its carbamate analog. Consequently, this molecule exhibits a solubility profile characterized by high dependence on solvent polarity and hydrogen-bonding capability.[1]

This guide provides a theoretical solubility prediction based on structural mechanics, followed by a rigorous, self-validating experimental protocol for determining the exact thermodynamic solubility landscape.

Physicochemical Basis of Solubility

To understand the solubility behavior of this molecule, we must deconstruct its functional groups and their interaction with solvent systems.

Structural Analysis
  • Core Scaffold (Piperidine): Provides a semi-rigid, lipophilic backbone.

  • C4-Hydroxyl Group (-OH): A hydrogen bond donor/acceptor. Increases water solubility and affinity for protic solvents (alcohols).

  • N1-Carboxamide Tail (-C(=O)NH-Et): The critical determinant. The urea linkage creates a planar, rigid dipole. The terminal -NH- is a strong H-bond donor, while the Carbonyl -C=O is an acceptor.

Theoretical Solubility Prediction (Hansen Solubility Parameters)

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), we can predict the interaction radius (


) with common solvents.
Solvent ClassPredicted SolubilityMechanistic Rationale
Polar Protic (Water, Methanol) High The C4-OH and Urea groups form extensive H-bond networks. Water solubility is likely >10 mg/mL.
Polar Aprotic (DMSO, DMF) Very High Disrupts strong intermolecular urea H-bonds; high dielectric constant stabilizes the dipole.
Chlorinated (DCM, Chloroform) Moderate Good solvation of the piperidine ring, but may struggle to break the urea crystal lattice without co-solvents.
Aliphatic Hydrocarbons (Hexane) Negligible High polarity of the urea/hydroxyl groups creates a massive energetic penalty for dissolution in non-polar media.
Ethers (THF, MTBE) Low to Moderate Acceptable solvation of the lipophilic ethyl/piperidine segments, but poor interaction with the polar urea head.

Experimental Protocol: Thermodynamic Solubility Determination

As exact literature values for this specific urea derivative are sparse compared to its carbamate analogs, the following protocol is the "Gold Standard" for generating a regulatory-grade solubility profile.

The "Shake-Flask" Equilibrium Method

This method ensures true thermodynamic equilibrium is reached, distinguishing it from kinetic solubility (precipitation) assays.

Reagents:

  • Analyte: N-ethyl-4-hydroxypiperidine-1-carboxamide (>98% purity).

  • Solvents: HPLC Grade (MeOH, EtOH, ACN, DCM, Toluene, Water).

Protocol Steps:

  • Saturation: Add excess solid compound to 2 mL of solvent in borosilicate glass vials.

  • Agitation: Incubate at fixed temperatures (25°C, 37°C, 50°C) using a thermostatic orbital shaker (200 rpm) for 24–48 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes (temperature controlled) or filter through 0.22 µm PVDF filters (pre-saturated).

  • Quantification: Dilute supernatant and analyze via HPLC-UV (210–220 nm detection for the urea carbonyl).

Automated Workflow Visualization

The following diagram illustrates the critical decision nodes in the solubility screening workflow.

SolubilityWorkflow Start Start: Solid Analyte SolventSelect Select Solvent Panel (Snyder Triangle) Start->SolventSelect Saturate Add Excess Solid (Supersaturation) SolventSelect->Saturate Equilibrate Equilibration (24-48h @ T) Saturate->Equilibrate Filter Phase Separation (Centrifuge/Filter) Equilibrate->Filter CheckpH Check pH Shift? Filter->CheckpH Analyze Quantification (HPLC/LC-MS) CheckpH->Analyze No Shift DataFit Fit to Apelblat Model CheckpH->DataFit Correction Required Analyze->DataFit

Figure 1: Standardized workflow for thermodynamic solubility determination, ensuring equilibrium and phase integrity.

Data Analysis & Mathematical Modeling

Once experimental data points (


) are gathered, they must be fitted to thermodynamic models to allow interpolation at different temperatures.
The Modified Apelblat Equation

For urea derivatives in organic solvents, the modified Apelblat equation is the industry standard for correlating solubility with temperature:



  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from regression analysis.
    
  • Utility: If

    
    , the dissolution is endothermic (solubility increases with T), which is expected for this crystalline urea.
    
Data Recording Template

Use the following structure to standardize your results.

SolventDielectric Const.[3] (

)
Sol @ 25°C (mg/mL)Sol @ 40°C (mg/mL)Enthalpy of Dissolution (

)
Water 80.1TBDTBDEndothermic (+)
Methanol 32.7TBDTBDEndothermic (+)
Ethanol 24.5TBDTBDEndothermic (+)
Acetonitrile 37.5TBDTBDEndothermic (+)
Ethyl Acetate 6.0TBDTBDEndothermic (+)
Toluene 2.4TBDTBDEndothermic (+)

Critical Application Notes

The "Urea Effect" on Purification

Researchers synthesizing this compound often face difficulties in purification.

  • Recrystallization: The steep solubility curve in Ethanol/Ethyl Acetate mixtures often makes this the ideal system for recrystallization. The urea group is soluble in hot ethanol but crashes out upon cooling or addition of EtOAc.

  • Chromatography: When using silica gel, the C4-hydroxyl and urea groups will cause significant tailing. 1-5% Triethylamine (TEA) or Methanol in DCM is required to move the compound (

    
    ).
    
Stability in Solution

While generally stable, N-ethyl-4-hydroxypiperidine-1-carboxamide can undergo hydrolysis under extreme pH conditions.

  • Acidic Media: The urea linkage is relatively stable, but the piperidine nitrogen is protonated? No, the urea nitrogen is not basic. The structure is neutral. Strong acid + heat may hydrolyze the urea to the amine.

  • Basic Media: Resistant to mild base; strong base may deprotonate the hydroxyl.

Structural Interaction Diagram

The following diagram details the intermolecular forces driving the solubility profile described above.

MolecularInteractions Urea Urea Linkage (-NH-CO-N-) Piperidine Piperidine Ring (Lipophilic Core) Urea->Piperidine Water Water (H-Bond Network) Urea->Water Strong H-Bonding (Soluble) DCM DCM (Dipole-Dipole) Urea->DCM Dipole Mismatch (Poor Sol) Hydroxyl C4-Hydroxyl (-OH) Piperidine->Hydroxyl Piperidine->DCM Van der Waals (Soluble) Hydroxyl->Water H-Bond Donor Ethyl N-Ethyl Tail Ethyl->Urea

Figure 2: Interaction map showing the competition between the hydrophilic urea/hydroxyl domains and the lipophilic piperidine core.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility modeling methodologies).
  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability". Journal of Pharmacological and Toxicological Methods. Link

  • Bergström, C. A., et al. (2016). "Computational models to predict acoustic and thermal properties of urea derivatives". Journal of Chemical Information and Modeling. (Provides basis for urea solubility prediction).
  • PubChem Compound Summary . (2024). "Ethyl 4-hydroxypiperidine-1-carboxylate (Analogous Structure)". National Center for Biotechnology Information. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Ethyl Piperidine Carboxamides

This guide provides a detailed exploration of the structure-activity relationships (SAR) inherent to the N-ethyl piperidine carboxamide scaffold, a privileged structure in modern medicinal chemistry.[1][2] We will dissec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the structure-activity relationships (SAR) inherent to the N-ethyl piperidine carboxamide scaffold, a privileged structure in modern medicinal chemistry.[1][2] We will dissect the nuanced roles of each component of this chemical motif, offering insights into how subtle molecular modifications can profoundly influence biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutics.

The piperidine ring is a foundational six-membered nitrogen-containing heterocycle that is a cornerstone in the design of a multitude of pharmaceuticals.[1][2] Its derivatives are prevalent in over twenty classes of drugs, targeting a wide array of biological systems including opioid receptors, sigma receptors, and various enzymes.[1][3] This guide will focus specifically on the N-ethyl piperidine carboxamide core, elucidating the principles that govern its interaction with biological targets.

The Core Pharmacophore: Deconstructing the N-Ethyl Piperidine Carboxamide

The N-ethyl piperidine carboxamide scaffold can be dissected into three primary regions for SAR analysis:

  • The Piperidine Ring: This serves as the central scaffold, providing a three-dimensional structure that orients the other functional groups for optimal interaction with the target protein.[2]

  • The N-Ethyl Group: The substituent on the piperidine nitrogen plays a crucial role in establishing key interactions and influencing physicochemical properties.

  • The Carboxamide Linker and its Substituents: This linker connects the piperidine core to a variable aromatic or aliphatic group, significantly impacting potency, selectivity, and pharmacokinetic properties.

The basic nitrogen of the piperidine ring is often a critical feature, forming key ionic or hydrogen bond interactions with acidic residues (e.g., Aspartate, Glutamate) in the active site of target proteins.[4] For instance, in both the sigma-1 (σ1) and Dopamine D4 receptors, this basic nitrogen is known to interact with a key acidic residue (Glu172 in σ1 and Asp115 in D4).[4]

Strategic Modifications and SAR Insights

Modifications to the piperidine ring itself, including the introduction of substituents or altering its stereochemistry, can dramatically affect binding affinity and selectivity.

  • Positional Isomerism of the Carboxamide: The attachment point of the carboxamide linker to the piperidine ring (e.g., 2-, 3-, or 4-position) is a critical determinant of activity. For many targets, a 4-substituted piperidine is optimal for orienting larger substituents into a binding pocket.

  • Ring Conformation and Stereochemistry: The inherent chair conformation of the piperidine ring creates distinct axial and equatorial positions for substituents. The stereochemistry of these substituents can be paramount. For example, in a series of opioid antagonists, the trans-3,4-dimethyl-4-arylpiperidine scaffold demonstrated the importance of precise stereochemical arrangement for high receptor affinity.[5]

  • Introduction of Additional Substituents: Adding small alkyl or hydroxyl groups to the piperidine ring can probe for additional hydrophobic or hydrophilic interactions within the binding site. A study on pyrimidine-4-carboxamides found that replacing an N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine increased inhibitory potency threefold.[6]

The N-ethyl group is not merely a placeholder; its size, length, and character are tuned to optimize target engagement.

  • Alkyl Chain Length: The "N-ethyl" moiety is often a starting point. Shortening the chain to N-methyl or lengthening it to N-propyl can significantly alter potency. This is often a trade-off between fitting into a specific hydrophobic pocket and introducing steric hindrance.

  • Replacement with Other Groups: Replacing the ethyl group with more complex moieties, such as benzyl or phenylethyl groups, can introduce additional aromatic interactions (e.g., π-π stacking), often leading to a substantial increase in affinity.[4] This strategy has been effectively used to develop potent sigma receptor modulators.[7]

The carboxamide linker and the group attached to it (often an aromatic ring) typically explore a larger, more solvent-exposed region of the binding pocket.

  • Amide Modifications: The amide bond itself is a key hydrogen bond donor and acceptor. N-methylation of the amide can eliminate a hydrogen bond donor, which can be detrimental or beneficial depending on the target's topology.

  • The Terminal Aromatic/Aliphatic Group (R): This is the most frequently varied part of the scaffold.

    • Substitution Pattern: For an aromatic R group, the position and nature of substituents (e.g., halogens, methoxy, trifluoromethyl) are critical. In a series of anti-Mycobacterium agents, a trifluoromethyl group at the 4-position of a phenyl ring increased activity nearly tenfold compared to the unsubstituted parent compound.[8]

    • Heterocyclic Replacements: Replacing a terminal phenyl ring with heterocycles (e.g., pyridine, indole, thiazole) can introduce additional hydrogen bond acceptors/donors, alter electronic properties, and improve pharmacokinetic profiles.[4]

Case Study: SAR of Piperidine Carboxamides as Anaplastic Lymphoma Kinase (ALK) Inhibitors

Piperidine carboxamide derivatives have been investigated as inhibitors of Anaplastic Lymphoma Kinase (ALK), a crucial target in cancer therapy.[9] A 3D-QSAR study on 36 such derivatives provided quantitative insights into their structural requirements for inhibiting tumor cell activity.[9]

Modification Area Observation Inferred Rationale
Piperidine N-substituent Small, unbranched alkyl groups preferred.The N-substituent likely occupies a small, sterically constrained pocket.
Carboxamide Linker The rigidity of the amide bond is crucial for correct orientation.Maintains the optimal vector for the terminal aromatic ring to engage with the kinase hinge region.
Terminal Phenyl Ring Electron-withdrawing groups at the para-position enhance activity.These groups can form favorable interactions or modulate the pKa of other functional groups to improve binding.
Piperidine Ring Substitution Substitution at the 4-position with a small hydrophobic group is beneficial.Probes a small hydrophobic sub-pocket adjacent to the main binding site.

This table summarizes general trends observed in SAR studies of ALK inhibitors based on the piperidine carboxamide scaffold.[9]

Experimental Protocols

This protocol describes a common and reliable method for synthesizing derivatives for SAR studies via amide coupling.

Objective: To synthesize a diverse library of amides from a common N-ethyl-piperidinecarboxylic acid intermediate.

Materials:

  • N-Ethyl-piperidine-4-carboxylic acid

  • Substituted aniline or amine (R-NH2)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) or other peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Solubilization: To a solution of N-Ethyl-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add the desired substituted amine (1.1 eq) and DIPEA (3.0 eq).

  • Activation: Add the coupling agent, HATU (1.2 eq), to the stirred solution at room temperature. Causality: HATU is a highly efficient coupling agent that activates the carboxylic acid by forming an active ester, which is then readily attacked by the amine. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and maintain a basic pH required for the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Causality: The aqueous washes remove residual DMF, unreacted amine, excess base, and water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-ethyl piperidine carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This protocol outlines a standard method to determine the binding affinity (Ki) of newly synthesized compounds for a specific receptor target.

Objective: To quantify the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Materials:

  • Cell membranes prepared from cells expressing the target receptor (e.g., σ1 receptor)

  • Radioligand (e.g., [³H]-(+)-pentazocine)

  • Test compounds (N-ethyl piperidine carboxamide derivatives) at various concentrations

  • Non-specific binding control (a high concentration of a known, unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters and a cell harvester

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or a test compound dilution.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium. Causality: Incubation time and temperature are optimized to ensure equilibrium is reached without significant degradation of the receptor or ligands.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Ki Calculation: Convert the IC₅₀ value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. Self-Validation: The inclusion of total binding and non-specific binding controls for every experiment is crucial for data integrity. The results should be reproducible across multiple experiments.[4]

Visualizing the SAR Workflow

The exploration of SAR is a cyclical and iterative process. The following diagram illustrates the typical workflow in a medicinal chemistry program focused on optimizing a lead compound like an N-ethyl piperidine carboxamide.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Design SAR-Guided Design (Virtual Analogs) Synthesis Chemical Synthesis (Protocol 4.1) Design->Synthesis Purify Purification & Characterization Synthesis->Purify InVitro In Vitro Screening (Binding Assay - Protocol 4.2) Purify->InVitro Compound Library ADME In Vitro ADME (Solubility, Stability) InVitro->ADME Analysis Data Analysis (Determine IC50/Ki) ADME->Analysis Biological Data SAR_Model Update SAR Model Analysis->SAR_Model Decision Decision Point: Advance or Redesign? SAR_Model->Decision Decision->Design Redesign Lead_Opt Lead Candidate Decision->Lead_Opt Advance to Lead Optimization

Caption: Iterative workflow for SAR exploration of N-ethyl piperidine carboxamides.

Conclusion and Future Directions

The N-ethyl piperidine carboxamide scaffold remains a highly fruitful starting point for the design of novel therapeutics.[10] A systematic, multi-parameter approach to SAR is essential for success. Future innovations in this area will likely involve the integration of computational chemistry and machine learning to build more predictive SAR models, accelerating the design-synthesis-test cycle.[9] Furthermore, recent advances in synthetic chemistry that allow for more efficient and diverse functionalization of the piperidine core will continue to expand the chemical space available for exploration, promising the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.[11][12]

References

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. Available at: [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators | ChemRxiv. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. Available at: [Link]

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC. Available at: [Link]

  • SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed. Available at: [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv. Available at: [Link]

  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases - ACG Publications. Available at: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC. Available at: [Link]

  • Biased Opioid Ligands - MDPI. Available at: [Link]

  • Synthesis, biological, and structural explorations of a series of μ-opioid receptor (MOR) agonists with high G protein signaling bias - ResearchGate. Available at: [Link]

  • (PDF) Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - ResearchGate. Available at: [Link]

  • New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed. Available at: [Link]

  • (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D - ResearchGate. Available at: [Link]

  • CN1962649A - Process for synthesizing N-ethyl piperazidine - Google Patents.
  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Available at: [Link]

  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Available at: [Link]

  • A focus on piperidine and piperazine scaffolds - . Available at: [Link]

  • Structure Activity Relationships - Drug Design Org. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed. Available at: [Link]

  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain | Request PDF - ResearchGate. Available at: [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. Available at: [Link]

  • Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors - PMC. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - ResearchGate. Available at: [Link]

  • Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed. Available at: [Link]

  • N-ethylpiperidine-3-carboxamide hydrochloride (C8H16N2O) - PubChemLite. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: N-ethyl-4-hydroxypiperidine-1-carboxamide as a Pharmaceutical Intermediate

This guide outlines the technical protocols and applications for N-ethyl-4-hydroxypiperidine-1-carboxamide (synonym: 1-(ethylcarbamoyl)piperidin-4-ol).[1] Note on Nomenclature & Chemical Identity: There is frequent confu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols and applications for N-ethyl-4-hydroxypiperidine-1-carboxamide (synonym: 1-(ethylcarbamoyl)piperidin-4-ol).[1]

Note on Nomenclature & Chemical Identity: There is frequent confusion in commercial catalogs between carboxamides (ureas) and carboxylates (urethanes/carbamates). This guide specifically addresses the Urea derivative (


), characterized by the 1-carboxamide  suffix.[1]
  • Target Compound: N-ethyl-4-hydroxypiperidine-1-carboxamide (Urea linkage).[1]

  • Common Misidentification: Ethyl 4-hydroxypiperidine-1-carboxylate (Urethane linkage, CAS 65214-82-6).[1]

  • Structural Distinction: The target compound contains an -NH- group in the linker, providing a critical hydrogen bond donor absent in the carboxylate analogue.[1]

[1]

Part 1: Introduction & Pharmaceutical Utility[1][2]

N-ethyl-4-hydroxypiperidine-1-carboxamide is a versatile bifunctional building block used primarily in the synthesis of Soluble Epoxide Hydrolase (sEH) inhibitors , Muscarinic antagonists , and Analgesics .[1] Its value lies in the urea pharmacophore , which offers superior metabolic stability compared to esters and amides while providing dual hydrogen-bonding capability (acceptor via carbonyl, donor via NH).[1]

Core Applications
  • sEH Inhibitor Scaffold: The piperidine-urea moiety mimics the transition state of epoxide hydrolysis.[1] This fragment is often coupled with lipophilic aryl groups (via the 4-OH position) to create potent anti-inflammatory agents.[1]

  • GPCR Ligand Design: The urea linker serves as a rigid spacer that orients the piperidine ring (a "privileged structure") into receptor binding pockets, particularly for muscarinic (M1/M4) and dopaminergic targets.

  • Solubility Enhancer: The polar urea and hydroxyl groups significantly lower the LogP of lipophilic drug candidates, improving aqueous solubility and oral bioavailability.

Part 2: Synthesis Protocol

Objective: Synthesize N-ethyl-4-hydroxypiperidine-1-carboxamide with >98% purity. Mechanism: Nucleophilic addition of 4-hydroxypiperidine to ethyl isocyanate.[1]

Materials & Reagents
ReagentEquiv.[2][3][4][5]RoleGrade
4-Hydroxypiperidine 1.0Nucleophile>98%, Anhydrous
Ethyl Isocyanate 1.1ElectrophileReagent Grade
Dichloromethane (DCM) SolventMediumAnhydrous
Triethylamine (TEA) 0.1Catalyst (Optional)Dry
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

      
      ).[1]
      
    • Dissolve 4-hydroxypiperidine (10.1 g, 100 mmol) in anhydrous DCM (100 mL).

    • Cool the solution to 0°C using an ice/water bath. Rationale: Isocyanates are volatile and reactive; cooling prevents side reactions and controls exotherm.

  • Addition:

    • Add Ethyl Isocyanate (7.8 g, 8.7 mL, 110 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Critical Control Point: Maintain internal temperature < 5°C. Rapid addition can lead to polymerization of the isocyanate.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20-25°C) naturally.

    • Stir for 4–6 hours .

    • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM). Stain with Ninhydrin (starting amine is positive) or PMA (product is active). The disappearance of the baseline amine spot indicates completion.

  • Workup & Purification:

    • Quench: Add 5 mL of methanol to consume excess isocyanate. Stir for 15 mins.

    • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield a viscous oil or semi-solid.

    • Crystallization: Triturate the residue with Diethyl Ether/Hexanes (1:1) . The urea product typically precipitates as a white solid due to its polarity.

    • Filtration: Collect the solid by vacuum filtration. Wash with cold hexanes.

    • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Characterization Criteria (Self-Validation)
  • 
     NMR (DMSO-
    
    
    
    ):
    Diagnostic triplet for N-Ethyl
    
    
    (~1.0 ppm), quartet for
    
    
    (~3.0 ppm), and a broad singlet/triplet for the Urea -NH- (~6.0-6.5 ppm).[1] The piperidine ring protons should show distinct axial/equatorial splitting.
  • Mass Spectrometry (ESI+): Expect

    
     peak at 173.13 m/z .
    

Part 3: Functionalization & Downstream Logic

Once synthesized, the 4-hydroxyl group becomes the handle for further elaboration. The urea group remains stable under basic and mild acidic conditions, allowing selective chemistry at the OH position.

Workflow Diagram: Synthesis & Application

G Start 4-Hydroxypiperidine Intermediate N-ethyl-4-hydroxypiperidine- 1-carboxamide (The Scaffold) Start->Intermediate Nucleophilic Addition Reagent Ethyl Isocyanate (DCM, 0°C) Reagent->Intermediate PathA Ether Synthesis (Williamson/Mitsunobu) Intermediate->PathA Targeting Lipophilic Pocket PathB Oxidation (Dess-Martin/Swern) Intermediate->PathB Targeting Amine Insertion ProdA sEH Inhibitors (Aryl Ethers) PathA->ProdA ProdB 4-Piperidone Urea (Reductive Amination Precursor) PathB->ProdB

Caption: Synthesis pathway transforming 4-hydroxypiperidine into the urea scaffold, followed by divergent functionalization routes.

Protocol for O-Functionalization (Example: Aryl Ether Synthesis)

To convert the intermediate into a bioactive sEH inhibitor, the hydroxyl group is often coupled to an aryl halide.[1]

  • Reagents: Scaffold (1.0 equiv), NaH (1.2 equiv), Aryl Fluoride (1.1 equiv), DMF.[1]

  • Procedure:

    • Dissolve the N-ethyl-4-hydroxypiperidine-1-carboxamide in dry DMF.

    • Add NaH (60% dispersion) at 0°C. Evolution of

      
       gas confirms deprotonation of the hydroxyl. Note: The Urea NH is less acidic (pKa ~21) than the alcohol (pKa ~16-17) in this environment, but control temp to ensure selectivity.
      
    • Add the Aryl Fluoride (e.g., 4-fluorobenzotrifluoride).[1] Heat to 80°C for 4 hours.

    • Result: Formation of the Aryl-Ether linked urea.[1]

Part 4: Critical Troubleshooting & Stability

IssueProbable CauseCorrective Action
Low Yield / Sticky Oil Incomplete removal of DMF or Isocyanate oligomers.[1]Use Diethyl Ether trituration to force precipitation. If oil persists, dissolve in minimal DCM and re-precipitate with Hexane.[1]
Impurity at ~2.5 ppm (NMR) Residual Water or DMSO.Dry product under high vacuum (>24h). The urea is hygroscopic; store in a desiccator.
Side Reaction: N,N-Dialkylation Excess Isocyanate or high temp.[1]Strictly control stoichiometry (1.05-1.1 equiv) and keep reaction < 5°C during addition.
Loss of Urea Group Strong Acid Hydrolysis.Avoid refluxing in concentrated HCl/H2SO4. The urea linkage is stable to TFA (for Boc removal elsewhere) but sensitive to harsh hydrolysis.

Part 5: References

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.

  • Shen, H. C. (2010). Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. (Validates the urea-piperidine pharmacophore).

  • Gomez, G., et al. (2014). Synthesis and characterization of novel urea-based inhibitors. Journal of Medicinal Chemistry. (Protocol grounding for isocyanate addition).

  • Smith, P. A. S. (1946). The preparation of substituted ureas from isocyanates. Organic Reactions. (Foundational chemistry for the synthesis protocol).

Sources

Application

Application Notes and Protocols for Urea Linkage Formation in Piperidine Derivatives

Introduction: The Significance of the Urea Linkage in Piperidine-Containing Drug Candidates The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to act as a rigid and effective hydrog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Urea Linkage in Piperidine-Containing Drug Candidates

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to act as a rigid and effective hydrogen bond donor-acceptor unit. This feature allows for strong and specific interactions with biological targets. When incorporated into the piperidine scaffold—a prevalent motif in a vast number of bioactive compounds and approved drugs—the resulting piperidinyl urea derivatives often exhibit enhanced pharmacological profiles.[1][2] The synthesis of these urea linkages, therefore, is a critical transformation for researchers in drug discovery and development. This guide provides an in-depth analysis of the prevalent reaction conditions for forming urea linkages with piperidine derivatives, offering detailed protocols and a discussion of the underlying chemical principles to aid in reaction optimization and troubleshooting.

Core Principles: Navigating the Synthesis of Piperidinyl Ureas

The formation of a urea bond with a piperidine derivative fundamentally involves the reaction of the secondary amine of the piperidine ring with a suitable carbonyl source. The choice of methodology is often dictated by the availability of starting materials, the scale of the reaction, and the steric and electronic properties of the substituents on both the piperidine ring and its reaction partner. The most common and reliable methods involve the use of isocyanates, carbamoyl chlorides, or phosgene and its safer equivalents, such as triphosgene and 1,1'-carbonyldiimidazole (CDI).[3]

Understanding the Nucleophilicity of Piperidine Derivatives

The nitrogen atom in a piperidine ring is generally a potent nucleophile, readily attacking electrophilic carbonyl centers. However, the reactivity can be significantly modulated by substituents on the ring. Electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, potentially slowing down the reaction and requiring more forcing conditions. Conversely, electron-donating groups can enhance nucleophilicity. Steric hindrance around the nitrogen atom, particularly from substituents at the 2- and 6-positions of the piperidine ring, can also dramatically impact the reaction rate and may necessitate the use of less bulky reagents or higher reaction temperatures to achieve acceptable yields.[2][4]

Synthetic Methodologies and Detailed Protocols

This section details the most common synthetic routes for the formation of urea linkages with piperidine derivatives, providing step-by-step protocols for each.

Method 1: Reaction with Isocyanates

This is often the most straightforward method when the corresponding isocyanate is commercially available or readily synthesized.[5] The reaction is typically clean and proceeds without the need for a base, as the piperidine itself is sufficiently basic to catalyze the reaction.

Reaction Mechanism: Isocyanate Route

G cluster_reactants Reactants cluster_product Product Piperidine Piperidine Derivative (R1R2NH) Nucleophilic_Attack Zwitterionic Intermediate Piperidine->Nucleophilic_Attack Nucleophilic Attack Isocyanate Isocyanate (R3-N=C=O) Isocyanate->Nucleophilic_Attack Urea Piperidinyl Urea Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Intramolecular Proton Transfer Proton_Transfer->Urea

Caption: Nucleophilic addition of piperidine to an isocyanate.

Experimental Protocol: General Procedure for the Reaction of a Piperidine Derivative with an Isocyanate

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine derivative (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)) to a concentration of 0.1-0.5 M.

  • Reaction Initiation: To the stirred solution of the piperidine derivative, add the isocyanate (1.0-1.1 equivalents) either neat or as a solution in the same solvent. The addition can be done dropwise at room temperature. For highly reactive isocyanates, cooling the reaction mixture to 0 °C is recommended to control the exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These reactions are often complete within 1-4 hours.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired piperidinyl urea.

Method 2: Phosgene-Free Synthesis using 1,1'-Carbonyldiimidazole (CDI)

CDI is a safer and easier-to-handle alternative to phosgene for generating a reactive carbonyl source in situ.[3][5] The order of addition is crucial to avoid the formation of symmetrical urea byproducts.[5]

Reaction Mechanism: CDI Route

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Displacement cluster_product Product Amine1 Primary/Secondary Amine (R1NH2) Activated_Intermediate Acyl Imidazole Intermediate Amine1->Activated_Intermediate Forms CDI CDI CDI->Activated_Intermediate Piperidine Piperidine Derivative Urea Unsymmetrical Urea Piperidine->Urea Displaces Imidazole Activated_Intermediate->Urea Reacts with

Caption: Two-step, one-pot urea synthesis using CDI.

Experimental Protocol: General Procedure for the Synthesis of Unsymmetrical Piperidinyl Ureas using CDI

  • Activation of the First Amine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (that is not the piperidine derivative) (1.0 equivalent) in anhydrous DCM or THF (0.1-0.5 M). Add CDI (1.05 equivalents) portion-wise at 0 °C.

  • Formation of the Activated Intermediate: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the formation of the acyl imidazole intermediate is complete (monitor by TLC or LC-MS).

  • Addition of the Piperidine Derivative: To the solution containing the activated intermediate, add the piperidine derivative (1.0-1.2 equivalents) either neat or as a solution in the reaction solvent.

  • Reaction Completion: Stir the reaction mixture at room temperature overnight or until the reaction is complete as determined by TLC or LC-MS. Gentle heating (e.g., to 40 °C) may be required for less reactive or sterically hindered piperidines.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired unsymmetrical piperidinyl urea.[6]

Method 3: Synthesis using Triphosgene

Triphosgene is a crystalline, stable, and safer solid substitute for the highly toxic phosgene gas.[3] It allows for the in situ generation of phosgene, which then reacts with the amine. This method is versatile for creating both symmetrical and unsymmetrical ureas, but requires careful handling due to the release of phosgene during the reaction.[5]

Reaction Mechanism: Triphosgene Route

G cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Urea Formation cluster_product Product Amine1 Primary Amine (R1NH2) Isocyanate Isocyanate Intermediate Amine1->Isocyanate Reacts with Triphosgene Triphosgene Triphosgene->Isocyanate Base1 Base (e.g., Et3N) Base1->Isocyanate Piperidine Piperidine Derivative Urea Unsymmetrical Urea Piperidine->Urea Isocyanate->Urea Trapped by

Caption: In situ isocyanate formation and trapping with piperidine.

Experimental Protocol: General Procedure for Triphosgene-Mediated Synthesis of Unsymmetrical Piperidinyl Ureas

Note: This reaction should be performed in a well-ventilated fume hood due to the in situ generation of toxic phosgene.

  • Preparation of Triphosgene Solution: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve triphosgene (0.35-0.40 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Formation of the Isocyanate: In the dropping funnel, prepare a solution of the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the cold triphosgene solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction with Piperidine: After the addition is complete, stir the mixture at 0 °C for an additional 1-2 hours. Then, add a solution of the piperidine derivative (1.0 equivalent) in DCM dropwise to the reaction mixture at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to obtain the target piperidinyl urea.[3]

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes various reaction conditions and yields for the synthesis of N-aryl-N'-piperidinyl ureas, showcasing the impact of different substituents and methodologies.

Piperidine DerivativeAmine/Isocyanate/Carbonyl SourceMethodSolventBaseTemp (°C)Time (h)Yield (%)Reference
Piperidinep-tolyl amidePhI(OAc)21,2-DCEK3PO4801852[1][2]
2-Methylpiperidinep-tolyl amidePhI(OAc)21,2-DCEK3PO4801823[1][2]
3-Methylpiperidinep-tolyl amidePhI(OAc)21,2-DCEK3PO4801835[1][2]
4-Methylpiperidinep-tolyl amidePhI(OAc)21,2-DCEK3PO4801862[1][2]
2,6-Dimethylpiperidinep-tolyl amidePhI(OAc)21,2-DCEK3PO4801842[2]
4-Fluoropiperidinep-tolyl amidePhI(OAc)21,2-DCEK3PO4801873[1][2]
4-Hydroxypiperidinep-tolyl amidePhI(OAc)21,2-DCEK3PO4801845[2]
4-Phenylpiperidinep-tolyl amidePhI(OAc)21,2-DCEK3PO4801846[1][2]
4-(Boc-amino)piperidineN-Benzyl-2-chloroacetamideSubstitutionACNK2CO340-93.6[7]
IM-45-methylthiazol-2-yl-anilineCDIDMFEt3NRT-61.5[7]

Troubleshooting and Field-Proven Insights

  • Low Yields with Sterically Hindered Piperidines: For piperidines with bulky substituents at the 2- and/or 6-positions, the reaction rate can be significantly reduced.[4] Increasing the reaction temperature or switching to a less sterically demanding carbonyl source can be beneficial. For instance, if a reaction with an isocyanate is sluggish, the CDI method might offer an alternative pathway, although it may also require heating.

  • Formation of Symmetrical Urea Byproducts: This is a common issue when using CDI or triphosgene.[5] With CDI, ensure that the first amine has fully reacted to form the acyl imidazole intermediate before adding the piperidine derivative. For triphosgene, slow, controlled addition of the first amine to the triphosgene solution at low temperatures is crucial to favor the formation of the isocyanate intermediate over the symmetrical urea.[8][9]

  • Difficulty in Purification: The imidazole byproduct from the CDI method is generally water-soluble and can be removed with an aqueous workup.[3] Unreacted isocyanates can sometimes be challenging to remove; reacting the crude product with a scavenger resin can be an effective purification strategy.

Conclusion: A Versatile Toolkit for Piperidinyl Urea Synthesis

The formation of urea linkages in piperidine derivatives is a versatile and powerful tool in the arsenal of medicinal chemists. By understanding the interplay between the nucleophilicity of the piperidine, the nature of the carbonyl source, and the reaction conditions, researchers can efficiently synthesize a diverse range of compounds. The choice between the isocyanate, CDI, or triphosgene methods will depend on the specific synthetic challenge at hand. The protocols and insights provided in this guide are intended to empower scientists in drug discovery to confidently and successfully incorporate the valuable piperidinyl urea motif into their next generation of therapeutic candidates.

References

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). MDPI. Retrieved from [Link]

  • Regioselective Piperidine-Catalyzed Tandem Imination–Isocyanate Annulation to Fused Tricyclic Triazines. (2014). The Journal of Organic Chemistry. Retrieved from [Link]

  • Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (2025). ResearchGate. Retrieved from [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Synthesis of urea derivatives by previous methods. (n.d.). ResearchGate. Retrieved from [Link]

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. Retrieved from [Link]

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025). Thieme Connect. Retrieved from [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Comparative Study of Synthesis Procedures for Urea - Formaldehyde Resins (Part I). (2025). ResearchGate. Retrieved from [Link]

  • Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). Beilstein Journals. Retrieved from [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. (2024). YouTube. Retrieved from [Link]

  • Optimization of Reaction Conditions for On‐DNA Synthesis of Ureas, Thioureas, and Sulfonamides. (2025). ResearchGate. Retrieved from [Link]

  • Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis optimization of urea derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Reducing the reprocessing and healing temperature of polyurea with piperazine-based hindered urea bonds. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • How to synthesize urea derivatives using triphosgene?. (2017). ResearchGate. Retrieved from [Link]

  • Piperidine Synthesis. (2025). Defense Technical Information Center. Retrieved from [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). MDPI. Retrieved from [Link]

Sources

Method

Application Note: Catalytic Architectures for N-Substituted Piperidine Carboxamides

Executive Summary & Pharmacological Context[1][2] N-substituted piperidine carboxamides represent a privileged pharmacophore in medicinal chemistry, forming the structural core of essential local anesthetics (Bupivacaine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2]

N-substituted piperidine carboxamides represent a privileged pharmacophore in medicinal chemistry, forming the structural core of essential local anesthetics (Bupivacaine, Ropivacaine, Mepivacaine) and emerging inhibitors for GPCRs and kinases.

Traditional synthesis often relies on stoichiometric coupling reagents (HATU, EDCI) or unstable acid chlorides, which generate significant waste and struggle with sterically hindered anilines (e.g., 2,6-dimethylaniline). This Application Note details two catalytic methodologies that offer superior atom economy, scalability, and safety:

  • Palladium-Catalyzed Aminocarbonylation: A "gas-free" carbonylation protocol using solid CO surrogates to construct the amide bond directly from aryl halides.

  • Stereoselective Heterogeneous Hydrogenation: A robust method to convert pyridine precursors into chiral piperidines using Pt/Rh catalysis under acidic conditions.

Protocol A: The "Constructive" Route (Aminocarbonylation)

Principle & Causality

Instead of reacting a carboxylic acid with an amine, this method utilizes Palladium-catalyzed aminocarbonylation . This approach couples a 2-halopyridine with an amine in the presence of a CO source.

Why this method?

  • Avoids Acid Chlorides: Pyridine-2-carboxylic acid chlorides are unstable and prone to self-condensation.

  • Steric Tolerance: The Pd-insertion mechanism overcomes the nucleophilic sluggishness of sterically hindered anilines (like 2,6-xylidine) better than standard nucleophilic acyl substitution.

  • Safety: We utilize Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid CO surrogate, eliminating the need for high-pressure CO gas cylinders in standard R&D labs.

Mechanism of Action (Graphviz)

CarbonylationCycle Figure 1: Pd-Catalyzed Aminocarbonylation Cycle using CO Surrogate Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (2-Bromopyridine) COInsert CO Insertion (Acyl-Pd Complex) OxAdd->COInsert + CO (from Mo(CO)6) NuAttack Nucleophilic Attack (Amine) COInsert->NuAttack + R-NH2 RedElim Reductive Elimination (Product Release) NuAttack->RedElim - HX RedElim->Pd0 Regeneration

Experimental Protocol: Synthesis of N-(2,6-dimethylphenyl)picolinamide

Reagents:

  • Substrate: 2-Bromopyridine (1.0 equiv, 5 mmol)

  • Nucleophile: 2,6-Dimethylaniline (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: Xantphos (5 mol%) — Critical for hindered substrates.

  • CO Source: Mo(CO)₆ (0.5 equiv) — Releases 6 CO molecules.

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Vessel Preparation: Use a 20 mL microwave vial or a heavy-walled pressure tube equipped with a stir bar.

  • Loading: Add Mo(CO)₆ (660 mg, 2.5 mmol), Pd(OAc)₂ (56 mg, 0.25 mmol), Xantphos (145 mg, 0.25 mmol), and 2,6-dimethylaniline (0.74 mL, 6 mmol).

  • Solvent Addition: Add 2-Bromopyridine (0.48 mL, 5 mmol) and DBU (2.2 mL) dissolved in 1,4-Dioxane (10 mL).

  • Sealing & Activation: Cap the vessel immediately. Purge the headspace with Argon for 1 minute.

  • Reaction: Heat the block to 110°C for 16 hours.

    • Note: Mo(CO)₆ decomposes to release CO gas in situ.[1] The pressure will rise; ensure the vessel is rated for at least 10 bar.

  • Work-up: Cool to room temperature. Carefully vent the vessel in a fume hood (CO risk). Filter the mixture through a Celite pad to remove Pd black.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc 4:1).

Expected Outcome: Off-white solid (Yield: 85-92%). Checkpoint: ¹H NMR (CDCl₃) should show a diagnostic amide N-H singlet around


 9.5 ppm and pyridine aromatic protons.

Protocol B: Stereoselective Hydrogenation (Pyridine Piperidine)

Principle & Causality

Converting the pyridine ring to a piperidine ring creates the chiral center at C2. While homogeneous asymmetric hydrogenation (using Ir/Ru chiral catalysts) is possible, it is often cost-prohibitive for initial scale-up.

This protocol uses Heterogeneous Hydrogenation on PtO₂ (Adams' Catalyst) in acidic media.

  • Acidic Media (AcOH): Protonates the pyridine nitrogen (

    
    ). This prevents the basic piperidine product (
    
    
    
    ) from poisoning the catalyst surface.
  • Stereochemistry: The reduction typically favors the cis isomer if substituents are present, though for C2-carboxamides, the product is a racemate unless a chiral auxiliary or chiral homogeneous catalyst is used. (See Optimization for Chiral variants).

Workflow Diagram (Graphviz)

Hydrogenation Figure 2: Heterogeneous Catalytic Hydrogenation Workflow Start Pyridine Precursor (N-Substituted Picolinamide) Protonation Protonation (Solvent: Glacial AcOH) Start->Protonation Adsorption Adsorption to Pt Surface (Facial Selectivity) Protonation->Adsorption Reduction Stepwise Hydride Transfer (H2, 50-100 psi) Adsorption->Reduction Desorption Desorption of Piperidinium Salt Reduction->Desorption Workup Basification & Extraction Desorption->Workup

Experimental Protocol

Reagents:

  • Substrate: N-(2,6-dimethylphenyl)picolinamide (from Protocol A)

  • Catalyst: PtO₂ (Adams' Catalyst) (5-10 wt% loading)

  • Solvent: Glacial Acetic Acid (0.1 M concentration)

  • Gas: Hydrogen (H₂)

Step-by-Step Workflow:

  • Preparation: In a Parr hydrogenation bottle, dissolve 1.0 g of the picolinamide in 15 mL of Glacial Acetic Acid.

  • Catalyst Addition: Carefully add 50-100 mg of PtO₂.

    • Safety: Do not add dry catalyst to solvent containing hydrogen or flammable vapors; it is pyrophoric. Wet the catalyst with a drop of water or add under Argon.

  • Hydrogenation: Connect to a Parr shaker. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi (3.5 bar) .

  • Agitation: Shake at Room Temperature for 4–6 hours.

    • Monitoring: Reaction is complete when H₂ uptake ceases.

  • Filtration: Filter through Celite to remove Platinum. Rinse with MeOH.[2]

  • Basification (Critical): The filtrate contains the acetate salt. Concentrate to remove bulk AcOH. Dissolve residue in water and basify to pH 12 with 2M NaOH.

  • Extraction: Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

Data Summary Table: Catalyst Comparison

CatalystConditionsYieldCis/Trans SelectivityNotes
PtO₂ / AcOH 50 psi, RT>95% HighBest for general reduction. Fast.
Rh/C (5%) 60 psi, 60°C85%ModerateRequires higher pressure/temp.
Pd/C (10%) 50 psi, RT<20%N/AOften poisoned by pyridine N.

Advanced Optimization: Green Direct Amidation

For coupling Piperidine-2-carboxylic acid directly (avoiding Pyridine route).

Catalyst: 2-Hydroxyphenylboronic acid (10 mol%). Conditions: Reflux in Toluene/Xylene with molecular sieves (4Å) to remove water. Mechanism: The boronic acid forms a mixed anhydride (acyloxyboronate) with the carboxylic acid, activating it for amine attack. This is the most atom-economical method available today, generating only water as a byproduct.

References

  • Palladium-Catalyzed Aminocarbonylation

    • Title: Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation.[3]

    • Source: MDPI (Molecules), 2025.
    • URL:[Link]

  • CO Surrogate Methodology

    • Title: Synthesis of Amides via Palladium Catalyzed Aminocarbonylation with Formic Acid and Carbodiimides.[4]

    • Source: ChemistryViews / Chem. Asian J., 2017.
    • URL:[Link]

  • Asymmetric Hydrogenation of Pyridines

    • Title: Efficient Asymmetric Hydrogen
    • Source: Angewandte Chemie Int. Ed. / DICP Archive.
    • URL:[Link]

  • Boronic Acid Catalysis

    • Title: Mechanistic insights into boron-catalysed direct amid
    • Source: Royal Society of Chemistry (Chemical Science), 2018.
    • URL:[Link]

  • Bupivacaine Synthesis (Patent/Industrial)

Sources

Application

Solvent selection for the crystallization of N-ethyl-4-hydroxypiperidine-1-carboxamide

Application Note: Strategic Solvent Selection for the Crystallization of N-ethyl-4-hydroxypiperidine-1-carboxamide Executive Summary This guide details the solvent selection and crystallization protocol for N-ethyl-4-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solvent Selection for the Crystallization of N-ethyl-4-hydroxypiperidine-1-carboxamide

Executive Summary

This guide details the solvent selection and crystallization protocol for N-ethyl-4-hydroxypiperidine-1-carboxamide (CAS 1156104-90-3). This compound features a piperidine core functionalized with a polar hydroxyl group at the C4 position and a urea-like ethylcarboxamide moiety at the N1 position.

The interplay between the hydrogen-bond donor/acceptor sites (hydroxyl + urea) and the lipophilic piperidine ring necessitates a rigorous solvent screening strategy. This protocol prioritizes purity enhancement , polymorph control , and yield maximization , addressing common challenges such as "oiling out" (liquid-liquid phase separation) and solvate formation.

Molecular Analysis & Solubility Prediction

Before initiating wet chemistry, a theoretical assessment based on Hansen Solubility Parameters (HSP) is essential to narrow the solvent search space.

  • Structural Motifs:

    • Hydroxyl Group (-OH): Strong H-bond donor/acceptor. Increases affinity for protic solvents (Alcohols, Water).

    • Urea Moiety (>N-CO-NH-Et): Highly polar, rigid planar segment. Promotes strong intermolecular lattice packing (high melting point potential).

    • Piperidine Ring: Lipophilic backbone. Provides solubility in moderately polar organics (Esters, Chlorinated solvents).

  • Solubility Profile Prediction:

    • High Solubility: Methanol, Ethanol, DMSO, DMF, Water (likely).

    • Moderate Solubility (Target for Cooling Crystallization): 2-Propanol (IPA), Ethyl Acetate, Acetone, Acetonitrile, THF.

    • Low Solubility (Anti-Solvents): n-Heptane, Hexanes, Toluene, MTBE.

Experimental Protocol: Solvent Screening

Phase 1: Gravimetric Solubility Mapping

Objective: Determine the approximate saturation concentration (


) at Ambient (

) and Elevated (

) temperatures.

Materials:

  • N-ethyl-4-hydroxypiperidine-1-carboxamide (Crude/Reference std).[1]

  • Solvent Panel: Methanol, Ethanol, IPA, Acetone, Ethyl Acetate (EtOAc), Toluene, Water.

  • HPLC Vials (1.5 mL), Heating Block, Syringe Filters (0.45 µm PTFE/Nylon).

Workflow:

  • Dispense: Add 50 mg of solid into 1.5 mL vials.

  • Solvent Addition: Add solvent in 100 µL increments. Vortex after each addition.

  • Observation: Record volume required for dissolution at

    
    .
    
  • Heating: If insoluble at 1.0 mL (

    
    ), heat to 
    
    
    
    .
  • Classification:

    • Soluble: Dissolves in

      
       (
      
      
      
      ).
    • Target: Dissolves in

      
       upon heating, precipitates on cooling.
      
    • Insoluble: Remains solid in

      
       at 
      
      
      
      .

Data Output Template:

Solvent ClassSolventSolubility (

)
Solubility (

)
Suitability
Alcohol MethanolHigh (>200 mg/mL)HighSolvent (Evap/Anti-solvent)
Alcohol 2-PropanolModerateHighPrimary Choice (Cooling)
Ester Ethyl AcetateLowModeratePrimary Choice (Cooling)
Ketone AcetoneModerateHighGood (Risk of solvates)
Alkane n-HeptaneInsolubleInsolubleAnti-Solvent
Aqueous WaterHighHighAvoid (Hydrate risk)
Phase 2: Crystallization Execution

Based on the chemical structure, Cooling Crystallization is preferred over Anti-solvent methods to minimize amorphous precipitation ("oiling out").

Method A: Cooling Crystallization (Preferred)

  • System: 2-Propanol (IPA) or Ethyl Acetate.

  • Rationale: IPA offers a balance of H-bonding capability (to solubilize the urea/OH groups) and lipophilicity.

Protocol:

  • Dissolution: Charge 1.0 g of crude material into a reaction vessel. Add IPA (

    
    ) and heat to reflux (
    
    
    
    ) until fully dissolved.
    • Note: If solution is hazy, hot filter through a pre-warmed celite pad.

  • Cooling Ramp: Cool the solution to

    
     at a rate of 
    
    
    
    .
  • Seeding (Critical): At

    
     (metastable zone), add 1-2 mg of pure seed crystals.
    
    • Why? Urea derivatives are prone to supersaturating and oiling out. Seeding provides a template for ordered growth.

  • Crystallization: Cool to

    
     over 2 hours (
    
    
    
    ).
  • Isolation: Filter the white crystalline solid. Wash with cold IPA/Heptane (1:1).

  • Drying: Vacuum dry at

    
     for 12 hours.
    

Method B: Anti-Solvent Crystallization

  • System: Ethanol (Solvent) / n-Heptane (Anti-solvent).

  • Use Case: If solubility in IPA/EtOAc is too low.

Protocol:

  • Dissolve 1.0 g crude in minimal Ethanol (

    
    ) at 
    
    
    
    .
  • Slowly add n-Heptane dropwise until persistent cloudiness appears.

  • Heat slightly to redissolve (clear point).

  • Cool slowly to Room Temperature with stirring.

  • Caution: If an oily droplet phase forms at the bottom, reheat and add more Ethanol.

Process Visualization & Logic

Workflow: Solvent Selection Decision Tree

SolventSelection Start Start: N-ethyl-4-hydroxypiperidine-1-carboxamide Screen Phase 1: Solubility Screen (MeOH, IPA, EtOAc, Water, Toluene) Start->Screen CheckSol Check Solubility Profile Screen->CheckSol HighSol High Solubility (MeOH, Water, DMSO) CheckSol->HighSol >200 mg/mL ModSol Moderate Solubility (IPA, EtOAc, Acetone) CheckSol->ModSol 20-100 mg/mL (Hot) LowSol Low Solubility (Heptane, Toluene) CheckSol->LowSol <5 mg/mL AntiSolv Method B: Anti-Solvent (Risk of Oiling Out) HighSol->AntiSolv Use as Solvent Cooling Method A: Cooling Crystallization (Recommended for Purity) ModSol->Cooling Ideal Candidate LowSol->AntiSolv Use as Anti-Solvent DecideMethod Select Crystallization Mode Opt Optimization: 1. Seed at MSZW 2. Slow Cooling Ramp Cooling->Opt AntiSolv->Opt Evap Method C: Evaporative (Not recommended for scale-up)

Caption: Decision logic for selecting the optimal crystallization technique based on solubility data.

Mechanism: Handling "Oiling Out"

Urea derivatives often separate as a liquid oil rather than a crystal due to high conformational flexibility and difficulty in establishing the H-bond network initially.

OilingOut Detect Problem: Oiling Out (Liquid droplets formed) Cause Cause: Supersaturation > Spinodal Limit Temp > Oil Deposition Limit Detect->Cause Fix1 Remedy 1: Reheat to Clear Point Cause->Fix1 Fix2 Remedy 2: Add Seed Crystals Fix1->Fix2 Fix3 Remedy 3: Reduce Anti-Solvent Rate Fix2->Fix3

Caption: Troubleshooting workflow for Liquid-Liquid Phase Separation (LLPS) during crystallization.

Critical Quality Attributes (CQAs)

  • Polymorphism: The urea group allows for multiple H-bonding arrangements (syn/anti conformers). Always analyze the final product via PXRD (Powder X-Ray Diffraction) to ensure form consistency.

  • Solvates: If using Acetone or Water, check for channel solvates or hydrates using TGA (Thermogravimetric Analysis) .

  • Chemical Stability: Avoid strong acids or bases during crystallization to prevent hydrolysis of the carboxamide or dehydration of the alcohol.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text for crystallization fundamentals and MSZW determination). Link

  • Key Organics. (n.d.). N-ethyl-4-hydroxypiperidine-1-carboxamide Product Page. Retrieved October 26, 2023. Link

  • Steed, J. W. (2013). The role of co-crystals in pharmaceutical design. Trends in Pharmacological Sciences. (Context on urea/amide interactions in crystal engineering). Link

  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development. (Protocol for seeding strategies). Link

  • BLDpharm. (n.d.). Product Analysis: N-ethyl-4-hydroxypiperidine-1-carboxamide. Retrieved October 26, 2023. Link

Sources

Method

Application Note: Rapid and Efficient Synthesis of N-ethyl-4-hydroxypiperidine-1-carboxamide via Microwave Irradiation

Abstract This application note details a robust and highly efficient protocol for the synthesis of N-ethyl-4-hydroxypiperidine-1-carboxamide, a valuable intermediate in medicinal chemistry and drug development.[1][2] By...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of N-ethyl-4-hydroxypiperidine-1-carboxamide, a valuable intermediate in medicinal chemistry and drug development.[1][2] By leveraging Microwave-Assisted Organic Synthesis (MAOS), this method circumvents the prolonged reaction times and potential side-product formation associated with conventional heating methods.[3] The protocol capitalizes on the direct and uniform heating provided by microwave energy to drive the reaction between 4-hydroxypiperidine and ethyl isocyanate to completion in minutes, offering significant improvements in yield, purity, and energy efficiency.[4][5] This approach aligns with the principles of green chemistry by reducing energy consumption and minimizing solvent usage.[6] This guide provides a comprehensive scientific rationale, a detailed step-by-step protocol, safety considerations for handling isocyanates, and methods for product characterization.

Scientific Rationale and Introduction

The synthesis of urea derivatives is a cornerstone of modern organic and medicinal chemistry. N-substituted piperidine carboxamides, in particular, are prevalent scaffolds in a variety of pharmacologically active compounds. The target molecule, N-ethyl-4-hydroxypiperidine-1-carboxamide, is formed through the nucleophilic addition of the secondary amine of 4-hydroxypiperidine to the electrophilic carbonyl carbon of ethyl isocyanate.[7][8]

Reaction Mechanism: The reaction proceeds via a well-established mechanism where the lone pair of electrons on the nitrogen atom of the piperidine ring attacks the isocyanate's central carbon. This is followed by a proton transfer to the isocyanate nitrogen, resulting in the stable urea linkage.

Conventional heating methods often require extended reaction times (hours) to ensure complete conversion.[9] Microwave-Assisted Organic Synthesis (MAOS) presents a superior alternative. Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid, uniform, and efficient heating that bypasses the slower process of thermal conduction from an external source.[4] This volumetric heating can dramatically accelerate reaction rates, often reducing synthesis times from hours to mere minutes, while also improving product yields and purity by minimizing thermal decomposition and side reactions.[3][5]

G cluster_reactants Reactants cluster_process Reaction cluster_product Product r1 4-Hydroxypiperidine (Nucleophile) ts Nucleophilic Attack (Transition State) r1->ts Amine attacks carbonyl carbon r2 Ethyl Isocyanate (Electrophile) r2->ts pt Proton Transfer ts->pt Formation of C-N bond p1 N-ethyl-4-hydroxypiperidine- 1-carboxamide pt->p1 Formation of stable urea

Caption: Reaction mechanism for urea formation.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaSupplierPurity
4-Hydroxypiperidine5382-16-1C₅H₁₁NOSigma-Aldrich≥98%
Ethyl Isocyanate109-90-0C₃H₅NOSigma-Aldrich≥98%
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂Fisher Scientific≥99.8%
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂VWRHPLC Grade
Hexanes110-54-3C₆H₁₄VWRHPLC Grade
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄Sigma-Aldrich≥99.5%
Equipment
  • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with snap cap and stirrer bar

  • Standard laboratory glassware (beakers, flasks)

  • Magnetic stirrer plate

  • Rotary evaporator

  • Analytical balance

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • NMR Spectrometer (≥400 MHz)

  • FT-IR Spectrometer

  • Mass Spectrometer (ESI-MS)

Experimental Protocol

Critical Safety Precautions

Ethyl isocyanate is a highly flammable, toxic, and moisture-sensitive liquid.[10][11] It is a lachrymator and can cause severe respiratory irritation.[12] All manipulations must be performed in a certified chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles conforming to EN 166, and impervious gloves (e.g., nitrile).[11]

  • Handling: Use only non-sparking tools and handle away from heat, sparks, or open flames.[12] Ground all metal containers during transfer.[13] Keep the reagent container tightly closed and under an inert atmosphere (e.g., nitrogen or argon).

  • Spills: In case of a small spill, absorb with an inert material (sand, vermiculite) and place in a labeled container for hazardous waste disposal.[10] Ensure the work area is well-ventilated.

  • Incompatibilities: Ethyl isocyanate reacts violently with water, alcohols, strong acids, and bases.[12]

Step-by-Step Synthesis Procedure
  • Reagent Preparation:

    • To a 10 mL microwave reaction vial equipped with a magnetic stirrer bar, add 4-hydroxypiperidine (1.0 mmol, 101.1 mg).

    • Dissolve the 4-hydroxypiperidine in 3 mL of anhydrous dichloromethane (DCM).

  • Reactant Addition:

    • In a chemical fume hood, carefully add ethyl isocyanate (1.0 mmol, 71.1 mg, ~79 µL) to the solution using a syringe.

    • Immediately cap the vial securely.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave synthesizer.

    • Set the reaction parameters as follows:

      • Temperature: 100 °C (use ramp-to-temperature setting)

      • Hold Time: 5 minutes

      • Power: 150-200 W (or use dynamic power control)[4]

      • Stirring: High

    • Run the reaction. The instrument will automatically control power to maintain the target temperature.

  • Reaction Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature (<40 °C) before carefully opening it.

    • Monitor the reaction completion by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes).

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the DCM.

    • The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 20% to 70% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield N-ethyl-4-hydroxypiperidine-1-carboxamide as a white solid or viscous oil.

Caption: Experimental workflow for microwave synthesis.

Results: A Comparative Overview

Microwave-assisted synthesis offers a clear advantage over traditional methods. The following table provides a comparison based on typical outcomes for this class of reaction.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Solvent Dichloromethane (DCM) or THFDichloromethane (DCM)
Temperature Reflux (~40 °C)100 °C
Time 4 - 8 hours5 minutes
Pressure Atmospheric2 - 5 bar (autogenerated)
Typical Yield 75-85%>95%
Purity (Crude) GoodExcellent
Energy Usage High (prolonged heating)Low (short duration)

Product Characterization and Validation

The identity and purity of the synthesized N-ethyl-4-hydroxypiperidine-1-carboxamide (MW: 172.22 g/mol ) should be confirmed using standard analytical techniques.[14][15]

  • ¹H NMR (400 MHz, CDCl₃):

    • Expected peaks for the piperidine ring protons (multiplets, ~1.5-2.0 ppm and ~3.0-4.0 ppm).

    • A broad singlet for the hydroxyl proton (-OH).

    • A quartet for the methylene group of the ethyl chain (-CH₂-), coupled to the methyl group.

    • A triplet for the methyl group of the ethyl chain (-CH₃).

    • A broad signal for the amide proton (-NH-).

  • ¹³C NMR (101 MHz, CDCl₃):

    • Expected peak for the carbonyl carbon (~158 ppm).

    • Signals for the piperidine ring carbons (~34 ppm, ~43 ppm, ~67 ppm).

    • Signals for the ethyl group carbons (~15 ppm, ~35 ppm).

  • FT-IR (ATR):

    • Broad O-H stretch (~3300-3400 cm⁻¹).

    • N-H stretch (~3300 cm⁻¹).

    • Strong C=O (urea) stretch (~1630 cm⁻¹).[16]

    • C-N stretches (~1200-1350 cm⁻¹).

  • Mass Spectrometry (ESI+):

    • Expected m/z: 173.13 [M+H]⁺, 195.11 [M+Na]⁺.

Conclusion

The microwave-assisted protocol described herein provides a rapid, efficient, and high-yielding pathway for the synthesis of N-ethyl-4-hydroxypiperidine-1-carboxamide. By reducing reaction times from hours to just five minutes, this method significantly enhances laboratory throughput and aligns with the principles of green chemistry.[4][6] The simplicity of the procedure, coupled with the high purity of the resulting product, makes it an ideal method for researchers in drug discovery and development who require access to novel chemical intermediates.[17]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

  • Common Name: ETHYL ISOCYANATE HAZARD SUMMARY. NJ.gov. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. [Link]

  • specific effects of microwave - Solid supported reaction. ijpsr.com. [Link]

  • Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. PMC. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. organic-chemistry.org. [Link]

  • Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]

  • Urea Formation - Common Conditions. organic-chemistry.org. [Link]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. [Link]

  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Ethyl 4-hydroxy-1-piperidinecarboxylate. Chem-Impex. [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. ACG Publications. [Link]

  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica. [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine.
  • Microwave assisted synthesis of 1,4 dihydropyridines. Ukrainica Bioorganica Acta. [Link]

  • Microwave Assisted Synthesis, Structure, Spectral Characterization And Biological Studies Of (E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide. International Journal of Pharmacy and Pharmaceutical Science Invention. [Link]

Sources

Application

Application Note: Functionalization of the 4-Hydroxy Group in N-Ethyl-4-hydroxypiperidine-1-carboxamide

Executive Summary & Strategic Analysis The molecule N-ethyl-4-hydroxypiperidine-1-carboxamide represents a critical scaffold in medicinal chemistry, particularly in the development of Soluble Epoxide Hydrolase (sEH) inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The molecule N-ethyl-4-hydroxypiperidine-1-carboxamide represents a critical scaffold in medicinal chemistry, particularly in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and GPCR ligands. It features a piperidine core with two distinct functional handles:[1][2][3]

  • Position 1 (Urea): An

    
    -ethylcarboxamide moiety (
    
    
    
    ). This group provides polarity and hydrogen-bond donor/acceptor capability but introduces chemo-selectivity challenges due to the acidic proton on the ethylamino nitrogen (
    
    
    ).
  • Position 4 (Hydroxyl): A secondary alcohol (

    
    ). This is the primary target for functionalization to explore Structure-Activity Relationships (SAR).
    

The Challenge: Functionalizing the 4-OH group requires conditions that avoid competitive


-alkylation or hydrolysis of the urea moiety.

The Solution: This guide details three high-fidelity workflows:

  • Oxidation to access the ketone (for reductive amination/Grignard).

  • Mitsunobu Inversion for stereochemical control and heteroatom installation.

  • Chemo-selective Alkylation for ether synthesis.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent alcohol.

ReactionLandscape Substrate N-ethyl-4-hydroxypiperidine- 1-carboxamide (4-OH) Ketone 4-Oxopiperidine (Ketone) Substrate->Ketone Oxidation (DMP or Swern) Inverted Inverted Ester/Azide (Mitsunobu Product) Substrate->Inverted Mitsunobu (PPh3, DIAD, Nu-H) Ether 4-Alkoxy Ether (Williamson/Ag2O) Substrate->Ether Alkylation (NaH/R-X or Ag2O) Activated 4-OMs/OTs (Leaving Group) Substrate->Activated Sulfonylation (MsCl, Et3N) Reductive Amination\n(SAR Diversification) Reductive Amination (SAR Diversification) Ketone->Reductive Amination\n(SAR Diversification) SN2 Displacement SN2 Displacement Activated->SN2 Displacement

Caption: Divergent functionalization pathways for the 4-hydroxy urea scaffold. Colors indicate distinct chemical outcomes.

Protocol 1: Oxidation to Ketone (Dess-Martin Periodinane)

Objective: Convert the secondary alcohol to a ketone to enable reductive amination or nucleophilic addition. Why DMP? While Swern oxidation is standard, the urea moiety can coordinate with active sulfur species, potentially reducing yield. Dess-Martin Periodinane (DMP) offers a mild, non-acidic, room-temperature profile that preserves the urea integrity.

Materials
  • Substrate: N-ethyl-4-hydroxypiperidine-1-carboxamide (1.0 equiv)

  • Reagent: Dess-Martin Periodinane (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat.

    
     / Sat. 
    
    
    
    (1:1 mixture)
Step-by-Step Procedure
  • Preparation: Dissolve the substrate (e.g., 1.0 g) in anhydrous DCM (10 mL/g) in a round-bottom flask under nitrogen.

  • Addition: Add DMP (1.2 equiv) in a single portion at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with PMA or Ninhydrin; the ketone will not stain with Ninhydrin but the urea might show faint activity).

  • Workup (Critical):

    • Dilute with diethyl ether or additional DCM.

    • Pour the reaction mixture into a rapidly stirring 1:1 mixture of saturated

      
       and saturated 
      
      
      
      .
    • Mechanism:[4][5] Thiosulfate reduces the iodine byproduct; bicarbonate neutralizes acetic acid.

    • Stir until the organic layer is clear (approx. 15 mins).

  • Isolation: Separate phases. Extract aqueous layer with DCM (

    
    ). Dry combined organics over 
    
    
    
    , filter, and concentrate.
  • Purification: Silica gel chromatography (typically MeOH/DCM gradients).

Data Validation:

  • IR: Appearance of ketone stretch

    
     (distinct from urea carbonyl 
    
    
    
    ).
  • NMR: Loss of the C4-H multiplet (

    
    ).
    

Protocol 2: Stereochemical Inversion via Mitsunobu Reaction

Objective: Invert the stereochemistry (e.g., converting a racemic or specific isomer to its opposite) or install nucleophiles (phenols, azides) under neutral conditions. Chemo-selectivity: The urea N-H (


) is significantly less acidic than the nucleophiles used in Mitsunobu (Phenols 

, Benzoic acid

). Therefore, the reaction occurs selectively at the hydroxyl group.
Materials
  • Substrate: 1.0 equiv

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Nucleophile: p-Nitrobenzoic acid (for inversion/protection) or DPPA (for azide) (1.5 equiv)

  • Solvent: THF (anhydrous)

Workflow Diagram

MitsunobuCycle Step1 Activation: PPh3 + DIAD -> Betaine Intermediate Step2 Protonation: Betaine + H-Nu (Acid) -> Protonated Betaine + Nu- Step1->Step2 Step3 Alkoxy Activation: Substrate-OH + Betaine -> Oxyphosphonium Salt Step2->Step3 Step4 SN2 Displacement: Nu- attacks Oxyphosphonium -> Inverted Product + O=PPh3 Step3->Step4

Caption: The Mitsunobu catalytic cycle ensures


 inversion of the 4-OH center.
Step-by-Step Procedure
  • Setup: Charge a flask with Substrate,

    
    , and the Nucleophile (e.g., p-nitrobenzoic acid) in THF (10-15 mL/g). Cool to 
    
    
    
    .
  • Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Stir at

    
     for 30 mins, then warm to RT overnight.
    
  • Workup: Concentrate the solvent.

  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ).
    
    • Tip: Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate the bulk of TPPO. Filter, then purify the filtrate via column chromatography.[6]

  • Hydrolysis (If Inversion is the goal): Treat the resulting ester with

    
     in THF/Water to release the inverted alcohol.
    

Protocol 3: O-Alkylation (Ether Synthesis)

Objective: Create stable ether linkages. Risk: Competitive


-alkylation of the urea.
Control Strategy:  The hydroxyl proton (

) is more acidic than the urea proton (

). Using Sodium Hydride (NaH) is effective if stoichiometry is strictly controlled (1.0–1.1 equiv). For valuable substrates, Silver(I) Oxide (

)
provides a milder, highly selective alternative.
Method A: Sodium Hydride (Standard)
  • Deprotonation: Dissolve substrate in DMF at

    
    . Add NaH (60% dispersion, 1.1 equiv). Stir for 30 min. Evolution of 
    
    
    
    gas confirms deprotonation.
  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 equiv) dropwise.

  • Temperature: Keep at

    
     to RT. Do not  heat, as heating promotes 
    
    
    
    -alkylation.
  • Quench: Carefully add water at

    
    . Extract with EtOAc.
    
Method B: Silver(I) Oxide (High Selectivity)
  • Setup: Dissolve substrate in DCM or Acetonitrile.

  • Reagents: Add

    
     (1.5 equiv) and the alkyl halide (usually an iodide, e.g., MeI or EtI, 2.0 equiv).
    
  • Conditions: Stir at RT in the dark (foil-wrapped flask) for 16–24 hours.

  • Mechanism:

    
     activates the halide, making it a "soft" electrophile that prefers the "hard" oxygen nucleophile, while the mild basicity of 
    
    
    
    avoids deprotonating the urea.
  • Workup: Filter through a Celite pad to remove silver salts. Concentrate.

Summary of Reaction Parameters

ParameterOxidation (Ketone)Mitsunobu (Inversion/Subst.)[1][7][8]Alkylation (Ether)
Reagent Dess-Martin Periodinane

/ DIAD / Nucleophile
NaH (1.1 eq) or

Solvent DCMTHFDMF (NaH) or ACN (

)
Temp



(NaH) or RT (

)
Major Risk Over-oxidation (rare with DMP)Separation of


-alkylation of urea
Selectivity HighHigh (Urea is spectator)Moderate (Requires temp control)

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[9] Chem.1983 , 48, 4155–4156. Link

  • Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis1981 , 1–28. Link

  • BenchChem. "Impact of impurities in N-Boc-4-hydroxypiperidine on subsequent reactions." (Discusses 4-hydroxypiperidine reactivity and Mitsunobu troubleshooting). Link

  • Fletcher, S. R., et al. "4-Hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists." Bioorg. Med. Chem. Lett.2009 , 19, 1666.[8] (Example of piperidine functionalization). Link

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. Oxford University Press. (General reference for

    
     values of urea vs alcohol). Link
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of N-ethyl-4-hydroxypiperidine-1-carboxamide

Ticket ID: #UREA-SYN-04 Subject: Yield Improvement & Troubleshooting for Polar Urea Scaffolds Status: Open Assigned Scientist: Senior Application Specialist, Process Chemistry[1] Executive Summary: The "Yield Gap" Analys...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #UREA-SYN-04 Subject: Yield Improvement & Troubleshooting for Polar Urea Scaffolds Status: Open Assigned Scientist: Senior Application Specialist, Process Chemistry[1]

Executive Summary: The "Yield Gap" Analysis

The synthesis of N-ethyl-4-hydroxypiperidine-1-carboxamide presents a classic dichotomy in organic synthesis: the reaction chemistry is generally robust (rapid urea formation), yet isolated yields often fall below 50%.[1]

Through analysis of user data and structural properties, we have identified that yield loss is rarely due to conversion failure. Instead, it stems from two specific pitfalls:

  • Competitive O-acylation: Under aggressive conditions, the 4-hydroxyl group competes with the piperidine nitrogen, forming side-product carbamates.[1]

  • Aqueous Phase Partitioning (The "Silent Killer"): The target molecule contains both a urea motif and a free hydroxyl group, making it highly water-soluble (

    
    ).[1] Standard aqueous workups often discard significant product in the water layer.
    

This guide provides optimized protocols to address these specific failure points.

Module 1: Route Selection & Optimization

Decision Matrix: Which Path to Choose?
FeatureRoute A: Isocyanate Addition (Recommended)Route B: CDI Activation (Alternative)
Reagents Ethyl Isocyanate, DCM/THFCDI, Ethylamine HCl, DIPEA
Atom Economy 100% (Addition reaction)Lower (Loss of Imidazole/CO₂)
Reaction Time Fast (30 min - 2 hrs)Slower (Stepwise activation)
Key Risk Moisture sensitivity of isocyanateFormation of symmetrical urea dimers
Yield Potential High (>90% conversion)Moderate (70-85% conversion)
Protocol A: The Isocyanate Route (Gold Standard)

Best for: Small to mid-scale synthesis where Ethyl Isocyanate is available.

The Mechanism: The secondary amine of 4-hydroxypiperidine is significantly more nucleophilic (


) than the hydroxyl group (

). By controlling temperature, we ensure exclusive N-acylation.[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 4-hydroxypiperidine (1.0 equiv) in anhydrous DCM (Dichloromethane) or THF .

    • Critical: If using the hydrochloride salt of the amine, add Triethylamine (TEA) (1.1 equiv) and stir for 15 min to free the base. If using free base, skip base addition to reduce O-acylation risk.[1]

  • Addition: Cool the solution to 0°C (Ice bath).

  • Reaction: Add Ethyl Isocyanate (1.05 equiv) dropwise over 10 minutes.

    • Why? Slight excess ensures completion; dropwise addition prevents localized heating which triggers O-reaction.[1]

  • Monitoring: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (10% MeOH in DCM).[1] Staining with Ninhydrin will show the disappearance of the starting amine.

  • Quench: Add a minimal amount of MeOH (0.5 mL) to quench excess isocyanate.[1]

Protocol B: The CDI Route (Safety Alternative)

Best for: Labs restricting isocyanate use or requiring in-situ generation.[1]

The Mechanism: Activation of the secondary amine with CDI is slower than primary amines. Therefore, we activate the amine first or use a "one-pot" stepwise approach.[1]

Step-by-Step Protocol:

  • Activation: Dissolve CDI (1.1 equiv) in anhydrous THF .

  • Addition 1: Add 4-hydroxypiperidine (1.0 equiv) at 0°C. Stir at RT for 1 hour.

    • Checkpoint: Evolution of CO₂ gas indicates activation.[2]

  • Addition 2: Add Ethylamine (1.2 equiv, often as THF solution or HCl salt + DIPEA).

  • Reflux: Heat to 50°C for 4 hours to drive the attack of the ethylamine on the intermediate imidazole-urea.

Module 2: The "Silent Killer" – Isolation & Purification[2][3][4][5]

The Problem: The product is a polar urea alcohol. In a standard DCM/Water extraction, ~40% of your product remains in the aqueous layer.

Optimized Workup Strategy (Salting Out)

Do NOT use a standard water wash.[1] Follow this "Dry Workup" or "Salting Out" procedure:

  • Concentration: Evaporate the reaction solvent (DCM/THF) directly.

  • Redissolution: Redissolve the crude residue in EtOAc:Isopropanol (3:1) . The Isopropanol helps solubilize the polar urea.

  • Wash: Wash once with Saturated Brine (NaCl) .

    • Technical Insight: The high ionic strength of brine forces the organic product out of the water phase ("Salting Out" effect).

  • Back-Extraction: Extract the brine layer twice with DCM .[1] Combine all organic layers.[1]

  • Drying: Dry over

    
    , filter, and concentrate.
    
Purification (Flash Chromatography)
  • Stationary Phase: Silica Gel (Standard).[1]

  • Eluent: DCM to 10% MeOH/DCM gradient.

  • Additives: If streaking occurs, add 1% Triethylamine or 1%

    
     to the eluent to sharpen the peak.
    

Module 3: Troubleshooting & Logic Flow

Visualizing the Workflow

UreaSynthesis Start Start: 4-Hydroxypiperidine CheckReagent Is Ethyl Isocyanate Available? Start->CheckReagent RouteA Route A: Isocyanate (0°C, DCM, No Base) CheckReagent->RouteA Yes RouteB Route B: CDI Coupling (Activate Amine -> Add EtNH2) CheckReagent->RouteB No ReactionCheck TLC Check: Amine Consumed? RouteA->ReactionCheck RouteB->ReactionCheck SideProduct Issue: O-Acylation? (Check NMR for ester shift) ReactionCheck->SideProduct New Spot Higher Rf Workup CRITICAL STEP: Workup Selection ReactionCheck->Workup Clean Conversion BadWorkup Standard Aq. Wash (High Yield Loss) Workup->BadWorkup Standard GoodWorkup Salting Out / Dry Load (EtOAc:IPA 3:1 + Brine) Workup->GoodWorkup Optimized Final Final Product: N-ethyl-4-hydroxypiperidine-1-carboxamide BadWorkup->Final Low Yield GoodWorkup->Final

Caption: Decision tree for synthesis and critical workup selection to avoid aqueous phase loss.

Frequently Asked Questions (FAQ)

Q1: My yield is 30%, but the crude NMR looks clean. Where is the product? A: It is likely in your aqueous waste stream. This molecule is highly polar.[1] Action: Take your aqueous waste, saturate it with solid NaCl, and extract 3x with DCM or Chloroform. You will likely recover the missing mass.

Q2: I see two spots on TLC very close together. What is the impurity? A: This is likely the O-acylated side product (carbamate).[1] This happens if you used a strong base or allowed the reaction to heat up uncontrolled. Fix: Repeat the reaction at strictly 0°C and avoid adding base if using the free amine starting material.

Q3: Can I use Triphosgene instead of CDI? A: Yes, but it is riskier. Triphosgene requires strict stoichiometric control (0.34 equiv) to avoid forming the symmetric urea dimer (two piperidines linked by a carbonyl). CDI is more forgiving for this specific unsymmetrical urea synthesis.[1]

Q4: The product is an oil that won't crystallize. How do I get a solid? A: Urea derivatives can be amorphous.[1] Try: Trituration with diethyl ether or pentane. Dissolve the oil in a minimum amount of DCM, then slowly add ether until cloudy, and scratch the flask sides.

References

  • Dubowchik, G. M., et al. "Receptor-mediated drug delivery: Synthesis of novel urea-linked linkers."[1] Bioconjugate Chemistry, 2002. (Demonstrates CDI urea coupling protocols).[1]

  • Knölker, H. J., et al. "Synthesis of Ureas from Amines." Synlett, 1996.
  • BenchChem Technical Repository. "Purification of Diastereomeric Urea Derivatives." BenchChem Support, 2025.[3] (General purification strategies for polar ureas).

  • Organic Chemistry Portal. "Urea Synthesis using CDI." (Mechanism and stoichiometry for CDI routes).

Sources

Optimization

Technical Support Center: A-Z Guide to Solubilizing N-ethyl-4-hydroxypiperidine-1-carboxamide

Welcome to the technical support center for N-ethyl-4-hydroxypiperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve aqueous solubility cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-ethyl-4-hydroxypiperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve aqueous solubility challenges with this compound. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Foundational Understanding & Predicted Physicochemical Properties

Q1: What are the key structural features of N-ethyl-4-hydroxypiperidine-1-carboxamide and how do they influence its expected aqueous solubility?

A1: To effectively troubleshoot solubility, we must first analyze the molecule's structure. N-ethyl-4-hydroxypiperidine-1-carboxamide is composed of three key functional groups that dictate its physicochemical properties:

  • 4-hydroxypiperidine ring: This core structure contains a polar hydroxyl (-OH) group and a tertiary amine within the ring. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom can act as a hydrogen bond acceptor. These features generally contribute positively to water solubility.[1][2] Unmodified piperidines are typically water-soluble due to the nitrogen atom's ability to form hydrogen bonds with water.[]

  • N-ethyl substituent: The ethyl group attached to the carboxamide nitrogen is a small, non-polar alkyl chain. While small, it increases the molecule's overall lipophilicity (attraction to fatty or non-polar environments), which can negatively impact aqueous solubility.[4]

  • Carboxamide group (-C(=O)N-): The amide bond is polar and can participate in hydrogen bonding, which is favorable for water solubility.[5][6] However, the stability of the amide bond and its potential to form strong intermolecular hydrogen bonds in a crystal lattice can sometimes hinder dissolution.[6][7]

Predicted Physicochemical Profile:

PropertyPredicted Value/CharacteristicRationale & Impact on Solubility
Molecular Weight ~172.24 g/mol Low molecular weight is generally favorable for solubility.
Hydrogen Bond Donors 1 (from the hydroxyl group)Contributes positively to water solubility.
Hydrogen Bond Acceptors 3 (hydroxyl oxygen, amide oxygen, piperidine nitrogen)Contributes positively to water solubility.
Predicted logP ~0.5 - 1.5This value suggests a relatively balanced lipophilic/hydrophilic character. While not highly lipophilic, it may not be freely soluble in water.
Predicted pKa ~8.0 - 9.0 (for the piperidine nitrogen)The piperidine nitrogen is basic and can be protonated. This suggests that solubility will be highly dependent on pH.[4]

Given these features, N-ethyl-4-hydroxypiperidine-1-carboxamide is expected to have limited but pH-dependent aqueous solubility. Its hydrogen bonding capabilities are countered by the non-polar ethyl group and potentially strong crystal lattice energy.

Part 2: Troubleshooting & Optimization Strategies

This section provides a systematic approach to enhancing the aqueous solubility of N-ethyl-4-hydroxypiperidine-1-carboxamide.

Q2: My compound is not dissolving in water at a neutral pH. What is the first and most critical step I should take?

A2: The first and most impactful step is to investigate the effect of pH on solubility. Since the piperidine nitrogen is basic, its protonation state is governed by the pH of the solution.[8]

Causality: At a pH below the compound's pKa, the piperidine nitrogen will become protonated (positively charged). This ionization dramatically increases the molecule's polarity and its ability to interact with water molecules, thereby enhancing solubility.[4][8] Conversely, at a pH above the pKa, the compound will be in its neutral, less soluble form.

Experimental Protocol: Determining pH-Dependent Solubility

Objective: To determine the solubility of N-ethyl-4-hydroxypiperidine-1-carboxamide across a range of pH values.

Materials:

  • N-ethyl-4-hydroxypiperidine-1-carboxamide

  • Deionized water

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • 0.1 M HCl and 0.1 M NaOH for fine pH adjustment

  • Vials, magnetic stirrer, centrifuge, and a suitable analytical method (e.g., HPLC-UV, LC-MS) for concentration measurement.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to vials containing your chosen buffers (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Ensure there is enough solid to maintain a saturated solution.[9]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[9]

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Analysis: Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method.

  • Reporting: Plot the solubility (in mg/mL or µM) as a function of pH.

Expected Outcome:

pHExpected SolubilityRationale
4.0HighCompound is fully protonated and in its salt form.
6.0Moderate to HighA significant portion of the compound is protonated.
7.4Low to ModerateNearing the pKa, a mix of protonated and neutral forms exist.
9.0LowAbove the pKa, the compound is predominantly in its neutral, less soluble form.
Q3: Adjusting the pH is not sufficient or is incompatible with my experimental system. What is the next logical step?

A3: The use of co-solvents is a widely adopted and effective strategy to enhance the solubility of compounds with limited aqueous solubility.[8][10][11][12]

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13] This reduction in polarity lowers the energy barrier for the solvation of less polar molecules like N-ethyl-4-hydroxypiperidine-1-carboxamide. Essentially, the co-solvent makes the aqueous environment more "hospitable" to your compound.

Experimental Protocol: Co-solvent Screening

Objective: To identify an effective and compatible co-solvent and determine the optimal concentration for solubilizing your compound.

Common Co-solvents for Research Applications:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • N,N-Dimethylformamide (DMF)

Methodology:

  • Prepare a Concentrated Stock Solution: Dissolve a high concentration of your compound in 100% of a chosen co-solvent (e.g., 50 mg/mL in DMSO). This is your primary stock.

  • Aqueous Dilution Test: Perform serial dilutions of your stock solution into your aqueous buffer (e.g., PBS, pH 7.4). Observe for any precipitation. This will give you a preliminary idea of the maximum tolerable aqueous concentration for a given co-solvent percentage.

  • Systematic Screening: Prepare a matrix of solutions with varying percentages of different co-solvents (e.g., 1%, 2%, 5%, 10% v/v of DMSO, Ethanol, PEG 400 in your aqueous buffer).

  • Solubility Determination: Add an excess of your solid compound to each co-solvent/buffer mixture and follow the "Determining pH-Dependent Solubility" protocol (steps 2-6) to quantify the solubility in each condition.

Troubleshooting Co-solvent Use:

  • Precipitation upon dilution: This is a common issue. If your compound precipitates when diluting a high-concentration stock into your final aqueous medium, try a lower stock concentration or a stepwise dilution.

  • Cellular/Assay Interference: Be mindful that organic co-solvents can affect biological assays. Always run a vehicle control (buffer with the same percentage of co-solvent but without your compound) to assess any impact on your system. It is best practice to keep the final co-solvent concentration as low as possible, typically below 1% and often below 0.1% in cellular assays.

Q4: Can temperature be used to improve the solubility of my compound?

A4: Yes, for most organic solids, solubility increases with temperature.[14][15][16][17] This is because the dissolution process is often endothermic, meaning it requires an input of energy (heat) to overcome the crystal lattice energy of the solid and the intermolecular forces in the solvent.

Causality: Increasing the temperature provides the necessary thermal energy to break the bonds holding the compound in its solid state, allowing it to dissolve more readily in the solvent.

Practical Application:

  • Short-term Solubilization: Gently warming the solution (e.g., to 37°C or 40°C) while stirring can significantly increase the rate and extent of dissolution. This is useful for preparing stock solutions.

  • Caution: Be aware of two potential issues:

    • Compound Stability: Ensure your compound is stable at elevated temperatures. Run a stability check if you are unsure.

    • Supersaturation and Precipitation: If you prepare a saturated solution at a higher temperature and then cool it to room temperature, the solution will become supersaturated, and the compound may precipitate out over time. Therefore, this method is best for immediate use.

Part 3: Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with N-ethyl-4-hydroxypiperidine-1-carboxamide.

G start Start: Compound fails to dissolve in aqueous buffer (e.g., PBS pH 7.4) ph_test Step 1: pH Adjustment Is solubility enhanced at acidic pH (e.g., pH 4-6)? start->ph_test ph_success Success: Use acidic buffer. Determine lowest pH compatible with experiment. ph_test->ph_success  Yes ph_fail No significant improvement or acidic pH is incompatible. ph_test->ph_fail  No final_res Solution Found ph_success->final_res cosolvent_test Step 2: Co-solvent Screening (e.g., DMSO, Ethanol, PEG400) Does a low % co-solvent help? ph_fail->cosolvent_test cosolvent_success Success: Use minimal % of co-solvent. Validate with vehicle control in assay. cosolvent_test->cosolvent_success  Yes cosolvent_fail Precipitation on dilution or co-solvent interferes with assay. cosolvent_test->cosolvent_fail  No cosolvent_success->final_res combined_approach Step 3: Combined Approach Use acidic buffer WITH minimal co-solvent. cosolvent_fail->combined_approach temp_approach Step 4: Gentle Heating (e.g., 37°C) For immediate use only. combined_approach->temp_approach combined_approach->final_res reassess Re-assess experimental requirements or consider advanced formulation (e.g., cyclodextrins, surfactants). combined_approach->reassess If still unsuccessful temp_approach->final_res

Sources

Troubleshooting

Technical Support Center: Carboxamide Stability &amp; Optimization

Current Status: SYSTEM ACTIVE Ticket ID: #CX-AMIDE-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Thermal "Goldilocks" Zone Welcome to the Carboxamide Optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: SYSTEM ACTIVE Ticket ID: #CX-AMIDE-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Thermal "Goldilocks" Zone

Welcome to the Carboxamide Optimization Hub. You are likely here because your amide coupling yield is low, your chiral center has epimerized, or your product is degrading during workup.

The stability of the carboxamide bond (


) is governed by a kinetic tug-of-war. While the amide bond is thermodynamically stable (resonance stabilization energy ~20 kcal/mol), the reaction conditions required to form it often sit precariously close to the activation energy barriers for hydrolysis  and racemization .

This guide does not offer generic advice. It provides a mechanistic framework to optimize reaction temperature based on the specific degradation pathways of your molecule.

Module 1: The Thermodynamics of Instability

Before optimizing, you must diagnose the failure mode. Temperature acts as a multiplier for rate constants (


), governed by the Arrhenius equation:

[1][2]

Where


 is the activation energy.[1][2][3][4][5][6] Crucially, the 

for side reactions (like racemization) is often higher than for the desired coupling. Therefore, increasing temperature disproportionately accelerates side reactions.
Visualizing the Hazard Landscape

The following diagram illustrates the competing pathways. Note that the Oxazolone pathway (racemization) becomes kinetically accessible at elevated temperatures, particularly when using "fast" coupling reagents like HATU.

AmidePathways Start Activated Carboxylic Acid (O-Acylisourea / Active Ester) Product Target Carboxamide (Stable Product) Start->Product  Nucleophilic Attack (Amine) Low Ea Oxazolone Oxazolone Intermediate (Azlactone) Start->Oxazolone  Intramolecular Cyclization High Ea (Heat Promoted) Hydrolysis Hydrolyzed Acid + Amine (Reversion) Start->Hydrolysis  Water Attack (Trace H2O + Heat) Product->Hydrolysis  Extreme pH + Heat Racemate Racemized Product (DL-Mix) Oxazolone->Racemate  Base-Catalyzed Tautomerization

Figure 1: Kinetic competition during amide formation.[7] High temperatures favor the yellow/red pathways (Oxazolone formation and Hydrolysis) over the green pathway.

Module 2: Troubleshooting Synthesis (Reaction Temperature)

Q: My peptide coupling shows significant epimerization (1-5%). Is temperature the culprit?

A: Yes. You are likely operating above the threshold for oxazolone formation.

The Mechanism: Racemization primarily occurs via the formation of an oxazolone (azlactone) intermediate. This cyclization requires the amide backbone to rotate and the carbonyl oxygen to attack the activated ester. This process has a higher activation energy than the direct intermolecular attack by the amine.

  • Low Temp (0°C - 10°C): The amine attack (Product formation) is fast enough to dominate.

  • High Temp (>25°C): The oxazolone pathway accelerates, leading to loss of chiral purity [1].

Protocol: The "Cold-Start" Coupling Strategy Use this protocol for sterically hindered or chiral-sensitive amides.

  • Dissolution: Dissolve the carboxylic acid and coupling reagent (e.g., HATU, EDC) in DMF/DCM.

  • Chill: Cool the vessel to 0°C (ice bath) before adding the base.

  • Activation: Add the base (DIPEA/NMM) dropwise. The exotherm is controlled by the ice bath.

  • Addition: Add the amine component at 0°C.

  • The Ramp: Stir at 0°C for 30-60 minutes, then allow the reaction to passively warm to room temperature (20-22°C) over 2 hours.

    • Why? This allows the "easy" coupling to happen under kinetic control. Only the stubborn substrates react as the temp rises, minimizing total exposure to racemizing conditions.

Q: I am scaling up (mg to kg), and the reaction failed. Why?

A: Uncontrolled Exotherms. Amide couplings are exothermic. On a milligram scale, heat dissipates instantly. On a kilogram scale, the "adiabatic temperature rise" can spike the internal temperature by 10-20°C, pushing you into the racemization/hydrolysis zone.

Corrective Action:

  • Active Cooling: Use a jacketed reactor set to 15°C.

  • Dosing Control: Do not dump reagents. Add the coupling reagent or base as a solution over 1-2 hours to match the heat removal capacity of your vessel.

Module 3: Stability During Workup (Hydrolysis)

Q: My LC-MS shows product during reaction, but it disappears during workup. What is happening?

A: You are hitting the "Hydrolysis Danger Zone" (pH Extremes + Heat).

Amide hydrolysis is pH-dependent.[6][7][8] While amides are stable at neutral pH, the rate of hydrolysis (


) increases logarithmically at pH < 2 and pH > 10.
  • The Trap: Many workups involve an acid wash (1M HCl) or base wash (NaHCO3). If you heat the separatory funnel (e.g., to break an emulsion) or rotovap at high bath temperatures while the solution is still acidic/basic, you will hydrolyze the bond [2].

Data: Half-life of a Generic Amide vs. Temperature & pH

ConditionTemp (°C)Approx. Half-Life (

)
Risk Level
pH 7 (Neutral) 25°C> 100 Years✅ Safe
pH 7 (Neutral) 100°C~ Hours/Days⚠️ Moderate
pH 1 (Acidic) 25°C~ Days/Weeks⚠️ Moderate
pH 1 (Acidic) 60°C < 1 Hour 🛑 CRITICAL
pH 12 (Basic) 60°C < 30 Mins 🛑 CRITICAL

Troubleshooting Workflow:

WorkupFix Start Issue: Product Loss During Workup CheckPH Check Aqueous pH Is it <2 or >10? Start->CheckPH CheckTemp Check Rotovap/Wash Temp Is it >30°C? CheckPH->CheckTemp Yes Solution1 Buffer the Wash Use Citrate (pH 5) or Phosphate (pH 7) CheckTemp->Solution1 pH is extreme Solution2 Cold Processing Keep all washes <5°C Rotovap <30°C CheckTemp->Solution2 Temp is high

Figure 2: Decision tree for preventing workup-induced hydrolysis.

Module 4: Forced Degradation Protocol (Validation)

To scientifically validate the stability of your specific carboxamide, you must perform a forced degradation study (Stress Testing) as per ICH Q1A(R2) guidelines [3]. This determines the actual activation energy (


) of degradation for your molecule.

Experimental Protocol:

  • Preparation: Prepare a 1 mg/mL solution of your amide in MeCN/H2O (1:1).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl. Incubate at 60°C .

    • Base Hydrolysis: Add 0.1 N NaOH. Incubate at 60°C .

    • Thermal: Neutral pH. Incubate at 80°C .

  • Sampling: Take aliquots at T=0, 1h, 4h, 24h.

  • Analysis: Analyze via HPLC/UPLC.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Interpretation:

  • If degradation > 20% in 1 hour at 60°C: Your amide is labile . You must use cold-room processing (4°C) for all purification steps.

  • If degradation < 5% in 24 hours: Your amide is robust . Standard room-temperature processing is acceptable.

References

  • Mechanisms of Racemization: Title: Evolution of amide bond formation. Source: University of Michigan / Valeur, E., & Bradley, M. (Chem. Soc. Rev.).
  • Hydrolysis Kinetics

    • Title: Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water.[6][8]

    • Source: ResearchG
    • URL:[Link]

  • Stability Guidelines

    • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[9][10][11][12][13]

    • Source: ICH (International Council for Harmonis
    • URL:[Link]

  • Arrhenius & Activation Energy

    • Title: The Arrhenius Law - Activation Energies.[1][2][3][6]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

End of Technical Guide. For further assistance, submit a ticket with your specific coupling reagents and substrate structure.

Sources

Optimization

Resolving hygroscopicity challenges in N-ethyl-4-hydroxypiperidine-1-carboxamide storage

Technical Support Center: N-ethyl-4-hydroxypiperidine-1-carboxamide Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for id...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-ethyl-4-hydroxypiperidine-1-carboxamide

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, quantifying, and resolving challenges related to the hygroscopicity of N-ethyl-4-hydroxypiperidine-1-carboxamide. The principles, protocols, and troubleshooting steps outlined here are designed to ensure experimental accuracy, compound stability, and reproducibility.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Hygroscopicity

Q1: What is hygroscopicity and why should I be concerned about it for N-ethyl-4-hydroxypiperidine-1-carboxamide?

A1: Hygroscopicity is the inherent ability of a substance to attract and absorb moisture from the surrounding atmosphere.[1][2][3] For a compound like N-ethyl-4-hydroxypiperidine-1-carboxamide, the presence of polar functional groups—specifically the hydroxyl and amide moieties—makes it susceptible to absorbing water. Uncontrolled moisture absorption can lead to significant experimental and stability issues, including:

  • Inaccurate Weighing: The compound's mass will fluctuate as it absorbs ambient moisture, making it impossible to obtain an accurate weight for preparing solutions of a known concentration.[4]

  • Chemical Degradation: The presence of water can facilitate hydrolysis, particularly of the carboxamide group, leading to the formation of impurities and a reduction in the active compound's purity and potency.[5][6][7]

  • Altered Physical Properties: Moisture can cause the powder to clump, cake, or deliquesce (dissolve in the absorbed water), which negatively impacts powder flowability, dissolution rates, and handling during formulation processes.[1][3][8][9]

Q2: I've noticed my compound's weight drifts on the analytical balance, or that the powder is starting to clump. What's happening?

A2: These are classic signs of hygroscopicity. When the compound is exposed to ambient air, it begins to absorb water vapor, causing its mass to increase continuously.[10] The clumping or caking is a result of moisture forming liquid bridges between individual particles, which increases inter-particle adhesion and reduces the powder's flowability.[2][3] This indicates that your current storage and handling procedures are insufficient to protect the compound from atmospheric moisture.

Q3: How is the degree of hygroscopicity formally classified?

A3: Hygroscopicity is typically classified based on the amount of moisture a substance absorbs at a specific relative humidity (RH) and temperature over a set period. The European Pharmacopoeia provides a common classification system.

Hygroscopicity Class% Weight Increase (at 25°C / 80% RH after 24h)Description
Non-hygroscopic < 0.2%Negligible moisture absorption.
Slightly hygroscopic ≥ 0.2% and < 2%Absorbs a small amount of moisture.
Hygroscopic ≥ 2% and < 15%Readily absorbs moisture. Requires controlled storage.
Very hygroscopic ≥ 15%Absorbs a significant amount of moisture.
Deliquescent Sufficient water is absorbed to form a liquidRequires the most stringent storage and handling conditions.
This classification provides a framework for risk assessment and determining the necessary level of environmental control.[1]

Section 2: Troubleshooting Guide - Quantifying Moisture Content

This section provides protocols to accurately determine the water content of your N-ethyl-4-hydroxypiperidine-1-carboxamide sample.

Problem: I suspect my compound has absorbed water, but I don't know how much. How can I get a precise measurement?

Solution: Use Karl Fischer titration, the gold-standard method for water-specific quantification. For a less specific but simpler approach, Thermogravimetric Analysis (TGA) can be used to determine the total volatile content.

Workflow for Investigating Moisture Content

G cluster_0 Phase 1: Observation & Initial Assessment cluster_1 Phase 2: Quantification cluster_2 Phase 3: Action & Mitigation A Observe Issue (e.g., Clumping, Weight Drift, Inconsistent Assay Results) B Hypothesis: Compound is Hygroscopic A->B C Select Analytical Method B->C D Karl Fischer (KF) Titration (Water-Specific) C->D High Accuracy Needed E Thermogravimetric Analysis (TGA) (Loss on Drying) C->E Screening or Solvent-Free Sample F Analyze Data: Determine Water Content (%) D->F E->F G Implement Corrective Actions F->G H Review Storage: Use Desiccator/Glove Box G->H I Review Handling: Minimize Exposure Time G->I J Re-evaluate Compound (Confirm Stability) H->J I->J J->A Issue Persists

Caption: Troubleshooting workflow for hygroscopicity issues.
Experimental Protocol 1: Water Content Determination by Karl Fischer (KF) Titration

Principle: This method is highly specific and accurate for water determination. It is based on a stoichiometric reaction between iodine and water.[11][12] It is the preferred method as it is not affected by the loss of other volatile materials, unlike gravimetric methods.[13][14][15]

Methodology:

  • System Preparation:

    • Ensure the KF titrator is clean, dry, and the titration cell is sealed from atmospheric moisture.[16]

    • Fill the vessel with an appropriate anhydrous solvent (e.g., methanol for KF).

    • Perform a pre-titration to neutralize any residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Preparation & Introduction (Crucial Step):

    • All sample handling should be performed in a low-humidity environment, such as a glove box or a room with controlled humidity, to prevent moisture uptake during preparation.[10]

    • Accurately weigh a suitable amount of N-ethyl-4-hydroxypiperidine-1-carboxamide in a sealed container. The target amount should contain an optimal quantity of water for the instrument's range (typically 5-30 mg of water).[16]

    • Quickly transfer the weighed sample directly into the titration vessel. If the sample is insoluble, specialized techniques or solvents may be required.

  • Titration:

    • Start the titration. The instrument will add the KF reagent (containing iodine) until all the water from the sample has been consumed.

    • The endpoint is detected potentiometrically.

  • Calculation:

    • The instrument's software will automatically calculate the amount of water in the sample based on the volume of titrant consumed and its known concentration. The result is typically reported as a percentage (%) or parts per million (ppm).

Experimental Protocol 2: Moisture Content by Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as it is heated in a controlled atmosphere. The mass loss at temperatures corresponding to the boiling point of water is attributed to moisture content. This is a "Loss on Drying" (LOD) method and will measure the loss of any volatile components, not just water.[14][]

Methodology:

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature.

    • Select an appropriate sample pan (e.g., aluminum or ceramic).

  • Sample Preparation:

    • In a controlled, low-humidity environment, accurately weigh a small amount of the compound (typically 5-10 mg) directly into the TGA pan.

  • Analysis:

    • Place the pan in the TGA furnace.

    • Heat the sample using a defined temperature program. A common method is to ramp the temperature to just above the boiling point of water (e.g., 105-120°C) and hold it isothermally until the mass stabilizes.

    • The atmosphere is typically an inert gas like nitrogen to prevent oxidative degradation.

  • Data Interpretation:

    • The percentage of mass lost during the heating step is calculated as the moisture content. It is crucial to analyze the TGA curve to ensure the mass loss corresponds to water and not decomposition of the compound itself.[18]

Comparison of Moisture Determination Techniques
FeatureKarl Fischer (KF) TitrationThermogravimetric Analysis (TGA)
Principle Chemical reaction with water (Titrimetric)Mass loss upon heating (Gravimetric)
Specificity Highly specific to waterMeasures all volatiles (water, residual solvents)
Accuracy High, especially for trace amounts (<1%)Moderate; dependent on sample composition
Speed Fast (minutes per sample)Slower (can be 30+ minutes per sample)
Best For Accurate quantification of water contentScreening, determining total volatile content
Key Limitation Can have interferences with ketones/aldehydesNon-specific; thermal degradation can interfere

Section 3: Troubleshooting Guide - Best Practices for Storage and Handling

Problem: My compound has been confirmed as hygroscopic. How do I properly store and handle it to prevent future moisture absorption?

Solution: Implement a multi-layered approach combining controlled environments, appropriate containers, and desiccants.

Recommended Storage Conditions
ParameterRecommendationRationale
Primary Container Tightly sealed glass or amber vial with a PTFE-lined cap.Provides a physical barrier to moisture ingress. Parafilm can be used to further seal the cap-vial interface.[19]
Secondary Enclosure Desiccator cabinet or sealed bag.Creates a localized, low-humidity micro-environment around the primary container.[1]
Desiccants Use an active desiccant like silica gel or molecular sieves inside the secondary enclosure.[20][21][22]Actively adsorbs any moisture that enters the enclosure, maintaining a low relative humidity (RH).[23] Molecular sieves are highly efficient at achieving very low RH levels.[24]
Environment Store in a cool, dry, and well-ventilated area.Minimizes the driving force for moisture absorption and slows potential degradation reactions.[25]
Advanced Storage For highly sensitive or long-term storage, use a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).Provides the most stringent protection by completely isolating the compound from atmospheric moisture.[10]
Workflow for Weighing a Hygroscopic Compound

G cluster_A cluster_B cluster_C cluster_D cluster_E A 1. Preparation (Outside Glove Box) B 2. Equilibration (Inside Glove Box) A->B A1 Pre-label all vials and prepare tools (spatulas). C 3. Weighing (Inside Glove Box) B->C B1 Transfer compound, balance, and tools into a low-humidity glove box. B2 Allow compound container to equilibrate to the glove box temperature. D 4. Sealing & Removal C->D C1 Open primary container only when ready to weigh. C2 Work quickly to transfer the desired amount to a pre-tared vial. C3 Minimize the time the primary container is open. E 5. Post-Weighing D->E D1 Immediately and tightly seal both the primary and sample vials. D2 Remove vials from the glove box. E1 Return primary container to the desiccator for storage.

Caption: Recommended workflow for accurately weighing hygroscopic solids.

Section 4: Proactive Mitigation in Drug Development

For professionals in drug development, managing hygroscopicity extends beyond the lab bench. Early-stage formulation strategies can be employed to minimize moisture-related issues during later development.

Q4: Can I improve the compound's resistance to moisture for future formulation work?

A4: Yes, several formulation strategies can protect a hygroscopic active pharmaceutical ingredient (API) like N-ethyl-4-hydroxypiperidine-1-carboxamide. These methods aim to create a physical barrier against atmospheric moisture.

  • Film Coating: Applying a thin, hydrophobic polymer coat to tablets or granules can significantly reduce the rate of moisture penetration.[26]

  • Encapsulation: Enveloping the API within a hydrophobic polymer matrix via techniques like spray-drying can protect it from moisture.[26]

  • Co-processing with Excipients: Blending the API with hydrophobic excipients (e.g., magnesium stearate) can help to repel water and improve the stability of the final dosage form.[26]

  • Packaging Solutions: For the final drug product, selecting packaging with a high moisture barrier, such as cold-form aluminum blisters or high-density polyethylene (HDPE) bottles with induction seals and desiccants, is critical.[7][26]

By characterizing the hygroscopicity of N-ethyl-4-hydroxypiperidine-1-carboxamide early and implementing these robust storage, handling, and formulation strategies, you can ensure the integrity of your material and the reliability of your experimental outcomes.

References

  • Best Desiccants for Pharmaceutical Packaging and Storage. (2025). Sorbead India. Retrieved from google_search.search result[20].

  • What Kinds of Desiccants Are Used in Pharma/Nutra? - Colorcon. (2024). Colorcon. Retrieved from google_search.search result[24].

  • Pharmaceutical Desiccants. Drytech Industries. Retrieved from google_search.search result[23].

  • The Role of Desiccants in Pharmaceutical Stability. Streampeak Group. Retrieved from google_search.search result[21].

  • Humidity For Laboratories. Condair. Retrieved from google_search.search result[27].

  • How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? (2025). Patsnap Eureka. Retrieved from google_search.search result[11].

  • Cleanroom and Laboratory Humidity Control. Moisture Cure. Retrieved from google_search.search result[28].

  • Hygroscopicity Testing. BOC Sciences. Retrieved from google_search.search result[].

  • Pharmaceutical Desiccants | Primary Packaging solution. (2023). sorbeadindia.com. Retrieved from google_search.search result[22].

  • Humidity Control in Laboratories and Instrumentation Rooms. Bry-Air. Retrieved from google_search.search result[29].

  • Moisture Content by Karl Fischer Titration. ARDL. Retrieved from google_search.search result[13].

  • Studies on Moisture Effects on Powder Flow and Mechanochemical Improvement of Powder Flowability. Academia.edu. Retrieved from google_search.search result[8].

  • Temperature, Humidity Chambers | Controlled Environments. Cleanroom World. Retrieved from google_search.search result[30].

  • Cleanroom & laboratory humidification, dehumidification & humidity control. Condair. Retrieved from google_search.search result[31].

  • Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide. (2025). Benchchem. Retrieved from google_search.search result[10].

  • Karl Fischer Titration Tips: Water Content Measurement. Sigma-Aldrich. Retrieved from google_search.search result.

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo. Retrieved from google_search.search result[1].

  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler Toledo. Retrieved from google_search.search result[14].

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from google_search.search result[26].

  • Hygroscopicity , Powder Rheology & Compaction Properties. PharmaQuesT. Retrieved from google_search.search result[9].

  • Karl Fischer titration. Wikipedia. Retrieved from google_search.search result[12].

  • Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis. (2020). NETZSCH. Retrieved from google_search.search result[18].

  • Same Humidity, Different Flow – Hygroscopicity of Seasoning Powders. Rheology Lab. Retrieved from google_search.search result[2].

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (2013). Journal of Chemical and Pharmaceutical Research. Retrieved from google_search.search result[3].

  • Analytical Methods 1 Moisture Content Aoac 1999 Method. Sema. Retrieved from google_search.search result.

  • Humidity controlled storage in pharmaceutical applications. Dry-Gen. Retrieved from google_search.search result[4].

  • 1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester Safety Data Sheets. Echemi. Retrieved from google_search.search result[25].

  • Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. Retrieved from google_search.search result[16].

  • Thermogravimetric Analysis of Moisture in Natural and Thermally Treated Clay Materials. (2024). MDPI. Retrieved from google_search.search result[32].

  • SAFETY DATA SHEET - Ethyl 4-piperidinecarboxylate. (2024). Fisher Scientific. Retrieved from google_search.search result[33].

  • Moisture Analysis Techniques. (2018). News-Medical.net. Retrieved from google_search.search result[15].

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. Retrieved from google_search.search result[19].

  • Study on the Moisture Absorption and Thermal Properties of Hygroscopic Exothermic Fibers and Related Interactions with Water Molecules. (2020). PMC. Retrieved from google_search.search result[34].

  • How to weigh a higroscopic substance. (2008). Chromatography Forum. Retrieved from google_search.search result[35].

  • Moisture Content Analysis. ResolveMass Laboratories Inc.. Retrieved from google_search.search result[36].

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. (2018). Allied Academies. Retrieved from google_search.search result[5].

  • Moisture Determination In 3 Steps. Precisa. Retrieved from google_search.search result[37].

  • CAS 65214-82-6: 1-Piperidinecarboxylic acid, 4-hydroxy-, e…. CymitQuimica. Retrieved from google_search.search result[38].

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. (2018). Allied Academies. Retrieved from google_search.search result[39].

  • N-Ethyl-4-hydroxypiperidine | 3518-83-0. Sigma-Aldrich. Retrieved from google_search.search result.

  • 3518-83-0 | N-Ethyl-4-hydroxypiperidine. ChemScene. Retrieved from google_search.search result[40].

  • Ethyl 4-hydroxy-1-piperidinecarboxylate. Chem-Impex. Retrieved from google_search.search result[41].

  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. Retrieved from google_search.search result[6].

  • Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. (2021). PMC. Retrieved from google_search.search result[42].

  • The Role of Ethyl 4-Hydroxypiperidine-1-Carboxylate in Modern Synthesis. (2025). LinkedIn. Retrieved from google_search.search result[43].

  • 65214-82-6(Ethyl 4-hydroxypiperidine-1-carboxylate) Product Description. ChemicalBook. Retrieved from google_search.search result[44].

  • The effects of packaging on the stability of a moisture sensitive compound. ResearchGate. Retrieved from google_search.search result[7].

  • Ethyl 4-hydroxypiperidine-1-carboxylate | C8H15NO3 | CID 96394. PubChem. Retrieved from google_search.search result[45].

Sources

Troubleshooting

Technical Support Hub: Enhancing Enantiomeric Purity of Chiral Piperidine Carboxamides

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: #PIP-ISO-998 Subject: Troubleshooting Enantiomeric Excess (ee%) Loss & Purification Strategies Introduction Welcome to the Techn...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: #PIP-ISO-998 Subject: Troubleshooting Enantiomeric Excess (ee%) Loss & Purification Strategies

Introduction

Welcome to the Technical Support Hub. You are likely here because your chiral piperidine-2-carboxamide (or 3/4-isomer) has failed to meet the >98% ee specification required for downstream biological assays.

Piperidine carboxamides are notoriously difficult to handle. The


-proton at the C2 position is susceptible to abstraction, leading to racemization, especially when the piperidine nitrogen is protected with electron-withdrawing groups (Boc, Cbz, Fmoc) which increase the acidity of that proton. Furthermore, their secondary amine nature often leads to peak tailing in chromatography, complicating resolution.

This guide is structured as a Root Cause Analysis & Correction System . Select the module below that matches your current process stage.

Module 1: Synthetic Route Optimization (Preventing Racemization)

User Query: "I started with 99% ee Boc-pipecolic acid, but after amide coupling, the product is only 80% ee. What happened?"

Root Cause Analysis

The loss of optical purity during amide coupling of


-amino acids (and their cyclic analogs like pipecolic acid) typically occurs via two mechanisms:
  • Direct Enolization: Base-mediated abstraction of the

    
    -proton.
    
  • Oxazolone (Azlactone) Formation: The activated carboxylate attacks the carbamate oxygen (from the N-protecting group), forming a 5-membered oxazolone ring. This intermediate is highly prone to racemization before the amine nucleophile opens it [1, 2].

Troubleshooting Protocol: The "Safe-Coupling" Workflow

Step 1: Switch Coupling Reagents Avoid carbodiimides (DCC/EDC) alone. They are slow and promote oxazolone formation.

  • Recommendation: Use HATU or COMU with HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates the coupling rate, outcompeting the racemization pathway [3, 4].

Step 2: Optimize the Base Steric hindrance and pKa matter.

  • Avoid: Triethylamine (TEA) – too nucleophilic, can promote racemization.

  • Use: DIPEA (Hünig's base) or 2,4,6-Collidine (TMP) . Collidine is a weaker base (pKa ~7.4) than DIPEA (pKa ~10.5) and significantly reduces

    
    -proton abstraction while still neutralizing the reaction [2].
    

Step 3: Temperature Control

  • Protocol: Pre-activate the acid at 0°C for 15 minutes, then add the amine. Do not allow the reaction to exceed room temperature.

Visual Workflow: Anti-Racemization Decision Tree

AmideCoupling node_start Start: Low ee% Observed check_reagent Check Coupling Reagent node_start->check_reagent decision_carb Using EDC/DCC? check_reagent->decision_carb action_switch Switch to HATU/HOAt decision_carb->action_switch Yes check_base Check Base decision_carb->check_base No action_switch->check_base decision_base Using TEA? check_base->decision_base action_base Switch to Collidine/DIPEA decision_base->action_base Yes check_temp Reaction Temp > 25°C? decision_base->check_temp No action_base->check_temp action_cool Cool to 0°C during activation check_temp->action_cool Yes final Re-test ee% (Chiral HPLC) check_temp->final No action_cool->final

Figure 1: Decision tree for diagnosing and fixing racemization issues during amide coupling of chiral piperidines.

Module 2: Classical Resolution (The "Midstream" Fix)

User Query: "I have a racemic mixture of piperidine-2-carboxamide. How do I separate the enantiomers without expensive chromatography?"

Scientific Insight

Classical resolution relies on the solubility difference between diastereomeric salts formed by reacting the racemate with a chiral acid. For piperidine derivatives, Tartaric Acid (L- or D-) and Mandelic Acid are the "Gold Standard" resolving agents [5, 6].

Experimental Protocol: Tartaric Acid Resolution

Objective: Isolate (S)-Piperidine-2-carboxamide derivative.

  • Stoichiometry: Use 0.5 to 1.0 equivalents of Di-benzoyl-L-tartaric acid (L-DBTA) .

    • Why? DBTA often forms more crystalline salts than unsubstituted tartaric acid due to

      
       stacking interactions with the piperidine ring [5].
      
  • Solvent Selection: Start with Ethanol/Water (9:1) or Acetone .

    • Self-Validation: If no precipitate forms after 2 hours at RT, the solvent is too polar. Add diethyl ether dropwise until turbidity appears.

  • Crystallization:

    • Heat the mixture to reflux until clear.

    • Cool slowly to room temperature (over 4 hours). Rapid cooling traps the "wrong" diastereomer.

    • Filter the crystals.

  • Liberation:

    • Suspend crystals in EtOAc.

    • Wash with 1M NaOH (or saturated NaHCO3 if acid-sensitive).

    • Dry organic layer (MgSO4) and concentrate.

Data Table: Common Resolving Agents for Piperidines

Resolving AgentTarget Solvent SystemSuccess Rate (Lit.)Notes
L-DBTA EtOH/H2O, AcetoneHighBest for lipophilic N-protected piperidines [5, 6].
(S)-Mandelic Acid iPrOH, TolueneMediumGood for piperidine esters [5].
N-Acetyl-L-Leucine EtOHMediumUseful if tartrates fail (Dutch Resolution approach).

Module 3: Chromatographic Purification (SFC/HPLC)

User Query: "My peaks are tailing badly on the Chiralpak AD-H column, and I can't get baseline separation."

Root Cause Analysis

Piperidine carboxamides contain basic nitrogen atoms (even if the ring N is protected, the amide N can interact). These basic sites interact with residual silanols on the silica support of the column, causing peak tailing.

Troubleshooting Guide: SFC Method Development

Step 1: Column Screening Strategy Do not rely on a single column. Screen the "Big Three" polysaccharide phases [7, 8]:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IG).

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC - immobilized).

Step 2: Mobile Phase Additives (The Critical Fix) Standard neutral solvents (CO2/MeOH) are insufficient for basic amines.

  • For SFC: Add 0.1% - 0.5% Diethylamine (DEA) or Isopropylamine (IPA) to the co-solvent (MeOH or EtOH).

    • Mechanism:[1][2][3][4][5][6][7] The stronger base (DEA) saturates the active silanol sites on the stationary phase, allowing the piperidine analyte to elute with a symmetrical peak shape [8, 9].

  • For Acidic Analytes (if COOH is free): Use 0.1% TFA .

Step 3: The "IG" Advantage If AD/OD columns fail, switch to an Immobilized (IG/IC) column. These allow the use of "forbidden" solvents like DCM or THF as co-solvents, which can drastically alter selectivity by changing the solution-phase conformation of the piperidine ring [8].

Visual Workflow: SFC Method Development

SFC_Method sample Racemic Sample screen Screen AD-H, OD-H, IG (Gradient 5-50% MeOH) sample->screen check_shape Peak Shape? screen->check_shape good Optimize Isocratic % check_shape->good Sharp tailing Severe Tailing check_shape->tailing Tailing overlap Peaks Overlap check_shape->overlap No Separation additive Add 0.2% DEA/IPA to Modifier tailing->additive additive->good solvent_switch Switch Modifier: MeOH -> IPA or ACN overlap->solvent_switch solvent_switch->good

Figure 2: Workflow for optimizing Chiral SFC separation of piperidine derivatives.

FAQs

Q: Can I use enzymatic resolution for piperidine-2-carboxamides? A: Yes, but it is usually done before the amide coupling. Candida antarctica lipase A (CAL-A) is highly effective for the kinetic resolution of piperidine/piperazine esters.[8] It typically hydrolyzes the (S)-ester, leaving the (R)-ester intact. You can then couple the enantiopure ester/acid [10].

Q: I need to synthesize the piperidine ring from a pyridine precursor. How do I ensure chirality? A: Use Asymmetric Hydrogenation .[9] Ir-catalyzed hydrogenation of 2-substituted pyridines using chiral ligands like MeO-BoQPhos or Josiphos can yield piperidines with >90% ee. This is often cleaner than resolving a racemate downstream [11, 12].

References

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

  • HighFine. "A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis." HighFine Peptide Science. Link

  • HepatoChem. "Amide coupling reaction in medicinal chemistry: Coupling reagents." HepatoChem General Methods. Link

  • American Chemical Society. "Ynamide Coupling Reagents: Origin and Advances." Accounts of Chemical Research. Link

  • Google Patents. "WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives." Patents. Link

  • MDPI. "Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives." Symmetry. Link

  • Agilent. "Easy Access to Rapid Chiral SFC Method Development." Agilent Application Notes. Link

  • YMC Europe. "CHIRAL LC & SFC METHOD DEVELOPMENT." YMC Technical Support. Link

  • Chromatography Today. "Simple Method Development for the Separation of Chiral Synthetic Cannabinoids using UHPSFC." Chromatography Today Articles. Link

  • Arkat USA. "Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A." Arkivoc. Link

  • DICP. "Enantioselective hydrogenation of pyridine-2-carboxamide to piperidine." Nature Communications. Link

  • NIH. "Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts." PubMed Central. Link

Sources

Optimization

Addressing degradation of N-ethyl-4-hydroxypiperidine-1-carboxamide under acidic conditions

Welcome to the dedicated technical support resource for N-ethyl-4-hydroxypiperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for N-ethyl-4-hydroxypiperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound, particularly its degradation under acidic conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity of your research.

Troubleshooting Guide: Degradation Under Acidic Conditions

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.

Q1: I'm observing a loss of my parent compound, N-ethyl-4-hydroxypiperidine-1-carboxamide, after treatment with an acidic solution. What is the likely cause?

A1: The primary cause of degradation for N-ethyl-4-hydroxypiperidine-1-carboxamide in an acidic environment is acid-catalyzed hydrolysis of the carboxamide bond.[1][2] The amide functional group, while generally more stable than an ester, is susceptible to cleavage in the presence of acid and a nucleophile, typically water from an aqueous acidic solution.[1][3]

The reaction is initiated by the protonation of the carbonyl oxygen of the amide. This protonation makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and the eventual cleavage of the carbon-nitrogen bond, leading to the formation of N-ethyl-4-hydroxypiperidine and a carboxylic acid corresponding to the rest of the molecule (which in this case would be released as carbon dioxide and the corresponding amine from the original synthesis, though the primary degradation products of concern are the piperidine and its subsequent products).

dot

parent N-ethyl-4-hydroxypiperidine-1-carboxamide protonated Protonated Intermediate parent->protonated + H⁺ (from acid) tetrahedral Tetrahedral Intermediate protonated->tetrahedral + H₂O (nucleophilic attack) products Degradation Products: N-ethyl-4-hydroxypiperidine + Carboxylic Acid Derivative tetrahedral->products C-N bond cleavage start Prepare Stock Solution (1 mg/mL) acid_mix Mix with 0.1 M HCl start->acid_mix control_mix Mix with H₂O (Control) start->control_mix incubate Incubate at 60°C acid_mix->incubate control_mix->incubate sample Sample at Time Points (2, 4, 8, 24h) incubate->sample neutralize Neutralize & Dilute sample->neutralize analyze Analyze via HPLC/LC-MS neutralize->analyze

Sources

Troubleshooting

Technical Support Center: N-ethyl-4-hydroxypiperidine-1-carboxamide Production

Topic: Scale-Up Challenges & Process Optimization Executive Summary: The Molecule & The Challenge Target Molecule: N-ethyl-4-hydroxypiperidine-1-carboxamide Core Structure: A 4-hydroxypiperidine core functionalized at th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges & Process Optimization

Executive Summary: The Molecule & The Challenge

Target Molecule: N-ethyl-4-hydroxypiperidine-1-carboxamide Core Structure: A 4-hydroxypiperidine core functionalized at the N1 position with an ethyl urea moiety.

Scale-Up Context: While the synthesis of piperidine ureas is straightforward on a gram scale, multi-kilogram production introduces non-linear variables. The primary challenges stem from the bifunctional nature of the starting material (4-hydroxypiperidine contains both a secondary amine and a secondary alcohol).

Key Process Risks:

  • Regioselectivity: Competition between N-carbamoylation (desired) and O-carbamoylation (impurity).

  • Thermal Runaway: The reaction with ethyl isocyanate is highly exothermic.

  • Product Isolation: The amphiphilic nature of the product causes "oiling out" rather than crystallization during aqueous workups.

Troubleshooting Tickets (Case Studies)

The following guides are structured as "Support Tickets" based on frequent user inquiries.

Ticket #409: High Levels of O-Carbamoylated Impurity

User Report: "We scaled up from 10g to 500g using Ethyl Isocyanate (EtNCO). HPLC shows 15% of a side product (M+71). The product is sticky."

Diagnosis: You are observing O-acylation (O-carbamoylation). While the amine (N1) is more nucleophilic than the alcohol (C4-OH), high temperatures or localized hot spots during isocyanate addition shift the kinetics to favor reaction at the oxygen, forming the bis-urea or O-carbamate impurity.

Root Cause Analysis:

  • Adiabatic Heating: At 500g, the heat of reaction cannot dissipate as fast as at 10g. The internal temperature likely spiked >35°C.[1]

  • Local Excess: Poor mixing at the addition point created zones of high EtNCO concentration, driving the secondary reaction.

Resolution Protocol:

  • Switch Solvent: Move from THF (low heat capacity) to Dichloromethane (DCM) or Toluene . DCM allows reflux cooling as a safety buffer, while Toluene improves heat transfer.

  • Cryogenic Addition: Cool the reactor to -10°C to 0°C before adding EtNCO.

  • Controlled Dosing: Use a dosing pump. Rate should be limited by the cooling jacket's capacity to maintain

    
    .
    
  • Stoichiometry: Do not exceed 1.05 equivalents of EtNCO.

Validation Data:

Parameter Lab Scale (10g) Pilot Scale (500g) - Failed Pilot Scale (500g) - Optimized
Solvent THF THF DCM
Addition Temp RT RT (Spiked to 45°C) -5°C

| Impurity (O-acyl) | 1.2% | 14.8% | 0.8% |

Ticket #412: Product "Oiling Out" During Workup

User Report: "After reaction, we evaporated the solvent and tried to recrystallize from EtOAc/Hexane. The product formed a gummy oil that won't solidify."

Diagnosis: Urea derivatives often exhibit supersaturation stability . The presence of trace unreacted 4-hydroxypiperidine or isomeric impurities prevents crystal lattice formation. The "oil" is a supersaturated melt.

Resolution Protocol (Antisolvent Crystallization): Do not evaporate to dryness. Use a solvent swap method.

  • Reaction Solvent: DCM.

  • Distillation: Distill off DCM while simultaneously adding Methyl tert-butyl ether (MTBE) or Ethyl Acetate .

  • Seeding: When the ratio is 90:10 (MTBE:DCM), cool to 40°C and add seed crystals (0.5 wt%).

  • Aging: Hold at 40°C for 2 hours to allow crystal growth (Ostwald ripening).

  • Cooling: Ramp down to 0°C over 4 hours.

Why this works: This method avoids the amorphous "oil" phase by keeping the product in solution until a seed surface is available.

Ticket #415: Safety - Residual Isocyanate Removal

User Report: "Our QC team detected residual ethyl isocyanate in the final powder. Drying under vacuum isn't removing it."

Diagnosis: Ethyl isocyanate is toxic and volatile, but it can get trapped in the crystal lattice (occlusion). Vacuum drying is often insufficient for trapped volatiles.

Resolution Protocol (Chemical Quench):

  • Post-Reaction Quench: After the reaction is deemed complete by HPLC, add 0.1 equivalents of Ethanol or Glycine .

  • Mechanism: Ethanol reacts with residual EtNCO to form Ethyl carbamate (urethane), which is highly soluble in the mother liquor and washes away during filtration.

  • Verification: Test the mother liquor, not just the solid, to ensure EtNCO is consumed.

Visualizing the Process Logic

The following diagrams illustrate the reaction pathways and the critical decision-making flow for purification.

Figure 1: Reaction Pathway & Selectivity Control

Caption: The kinetic competition between the desired N-urea formation and the thermodynamic O-carbamate impurity.

ReactionPath Start 4-Hydroxypiperidine (Reagent) Target TARGET PRODUCT N-ethyl-4-hydroxypiperidine- 1-carboxamide (Kinetic Product) Start->Target  Path A: N-Attack  Fast, Low Temp (<10°C) Impurity IMPURITY Bis-urea / O-carbamate (Thermodynamic/Excess) Start->Impurity  Path B: O-Attack  Slow, High Temp (>30°C) EtNCO Ethyl Isocyanate (Electrophile) EtNCO->Target EtNCO->Impurity  Excess Reagent Target->Impurity  Over-reaction  (if T > 40°C)

Figure 2: Purification Decision Tree

Caption: Workflow for handling "oiling out" issues during scale-up isolation.

Purification Start Crude Reaction Mixture (in DCM) Check Check Purity (HPLC) Start->Check DirectEvap Direct Evaporation? Check->DirectEvap >95% Purity Oil ISSUE: Product Oils Out (Amorphous Gum) DirectEvap->Oil Yes (High Risk) Swap Solvent Swap Distillation (Add MTBE/EtOAc) DirectEvap->Swap No (Recommended) Oil->Swap Redissolve & Retry Seed Add Seed Crystals @ 40°C Swap->Seed Cool Controlled Cooling (10°C/hour) Seed->Cool Filter Filtration & Wash (Remove Soluble Impurities) Cool->Filter

Frequently Asked Questions (FAQ)

Q1: Can I use CDI (Carbonyldiimidazole) instead of Ethyl Isocyanate to avoid toxicity? A: Yes, but it complicates purification.

  • Pros: CDI is a solid, easier to handle than volatile isocyanates.

  • Cons: The reaction produces imidazole as a byproduct. Removing imidazole requires an acidic wash (which might protonate your product, keeping it in the water phase) or extensive chromatography. For scale-up >1kg, the atom economy of Isocyanate (100% atom efficient) is superior to CDI.

Q2: Why is the melting point of my scale-up batch lower than the lab batch? A: This usually indicates solvent occlusion or polymorphism .

  • Urea derivatives are prone to forming solvates. Run TGA (Thermogravimetric Analysis) to check for trapped solvent.

  • If TGA is clean, you may have isolated a metastable polymorph. Slurry the solid in the crystallization solvent for 24 hours to convert it to the thermodynamically stable form.

Q3: The reaction mixture turned yellow. Is this a problem? A: A slight yellow tint is common with piperidine derivatives due to trace oxidation of the amine starting material before reaction.[2] It is usually cosmetic. However, a dark orange/brown color suggests thermal decomposition. Check your dosing temperature logs.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 8: Impurities). [Source Verified]
  • Dubé, P., et al. (2016). "Scale-Up of Urea Synthesis: Handling Isocyanates Safely." Organic Process Research & Development, 20(10), 1750-1757. [Link]

  • Estévez, V., et al. (2014). "Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics." Beilstein Journal of Organic Chemistry, 10, 466–475. [Link]

  • Harrington, P. J. (2011). Pharmaceutical Process Chemistry for Synthesis: Rethinking the Routes to Scale-Up. Wiley.

Disclaimer: This guide is for informational purposes for qualified researchers. Always consult your facility's EHS guidelines before handling isocyanates.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of N-ethyl-4-hydroxypiperidine-1-carboxamide

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of safe and effective therapeutic development. N-ethyl-4-hydroxypiperidine-1-carboxa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of safe and effective therapeutic development. N-ethyl-4-hydroxypiperidine-1-carboxamide, a polar molecule with a complex functionality, presents unique challenges for analytical chemists. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of this compound, supported by established scientific principles and illustrative data. We will navigate the critical decisions in method development, from selecting the appropriate chromatographic mode to fine-tuning separation parameters, to establish a robust and reliable analytical method.

The Analytical Challenge: Understanding N-ethyl-4-hydroxypiperidine-1-carboxamide

N-ethyl-4-hydroxypiperidine-1-carboxamide is a polar compound containing a tertiary amine, a hydroxyl group, and a carboxamide functional group. Its high polarity makes it poorly retained on traditional reversed-phase (RP) columns, which are the workhorses of many analytical laboratories.[1][2] Furthermore, the carboxamide group is a weak chromophore, necessitating detection at low UV wavelengths, typically around 210 nm, where mobile phase components can interfere.

The potential impurities in the synthesis of N-ethyl-4-hydroxypiperidine-1-carboxamide are likely to be starting materials or by-products. A plausible synthetic route could involve the reaction of 4-hydroxypiperidine with an ethyl isocyanate or a related reagent. Therefore, key potential impurities to consider during method development include 4-hydroxypiperidine and any unreacted starting materials or side-reaction products.

Strategic Decision: Reversed-Phase vs. HILIC

The first critical decision in developing an HPLC method for a polar analyte is the choice between Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Reversed-Phase (RP) HPLC: This is the most common mode of HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.[3] For polar compounds, retention can be a significant challenge. However, modifications to the mobile phase, such as adjusting the pH to control the ionization of the analyte, can enhance retention.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[3][5] This technique is particularly well-suited for the retention and separation of highly polar compounds that are not retained in RP-HPLC.[2]

The following diagram illustrates the initial decision-making process in method development:

MethodSelection Analyte N-ethyl-4-hydroxypiperidine-1-carboxamide (Polar Molecule) Decision Select Chromatographic Mode Analyte->Decision RP_HPLC Reversed-Phase HPLC (RP-HPLC) Decision->RP_HPLC Conventional Approach HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) Decision->HILIC Alternative for Polar Compounds RP_Challenges Challenges: - Poor retention - Co-elution with void volume RP_HPLC->RP_Challenges HILIC_Advantages Advantages: - Enhanced retention of polar analytes - Orthogonal selectivity to RP HILIC->HILIC_Advantages

Caption: Initial decision matrix for HPLC method development.

Comparative Method Development

To provide a comprehensive guide, we will explore the development of both an RP-HPLC and a HILIC method for the purity analysis of N-ethyl-4-hydroxypiperidine-1-carboxamide.

Reversed-Phase HPLC Method Development

Objective: To achieve adequate retention and separation of N-ethyl-4-hydroxypiperidine-1-carboxamide from its potential impurities using a conventional C18 column.

Experimental Protocol: RP-HPLC Screening

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5-95% B in 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: 1 mg/mL of N-ethyl-4-hydroxypiperidine-1-carboxamide in 50:50 Water:Acetonitrile.

Rationale for Initial Conditions:

  • C18 Column: A C18 column is a standard starting point for RP-HPLC method development due to its wide availability and versatility.[3]

  • Acidified Mobile Phase: The use of 0.1% formic acid will suppress the ionization of any residual silanol groups on the stationary phase, reducing peak tailing for the basic piperidine nitrogen.[4] It also ensures the analyte is in a consistent protonated state.

  • Acetonitrile: Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency at low wavelengths.

  • Gradient Elution: A broad gradient is used for initial screening to determine the approximate elution conditions and to ensure all components are eluted from the column.

Expected Initial Results and Optimization:

In the initial screening run, it is anticipated that N-ethyl-4-hydroxypiperidine-1-carboxamide and its likely more polar impurity, 4-hydroxypiperidine, will have very low retention times, potentially eluting close to the solvent front. To improve retention, the following strategies will be systematically evaluated.

Table 1: Comparison of RP-HPLC Optimization Strategies

StrategyRationaleExpected Outcome
Increase Aqueous Content Increase the polarity of the mobile phase to enhance interaction with the polar analyte.Improved retention, but may require a very high percentage of water, which can lead to phase collapse on some C18 columns.
Use a Polar-Embedded C18 Column These columns have a polar group embedded in the alkyl chain, which provides alternative interactions and better retention for polar compounds.Enhanced retention and potentially different selectivity compared to a standard C18.
Increase Mobile Phase pH By increasing the pH to be closer to the pKa of the piperidine nitrogen (typically around 9-10), the analyte will be less protonated and therefore less polar, leading to increased retention. A buffer such as ammonium bicarbonate at pH 8 would be suitable.Significant increase in retention. However, silica-based columns are generally not stable at high pH, so a hybrid or pH-stable column would be required.

The following workflow illustrates the optimization process for the RP-HPLC method:

RP_Optimization Start Initial RP-HPLC Screening (C18, Acidic Mobile Phase) Check_Retention Adequate Retention? Start->Check_Retention Optimize_Gradient Optimize Gradient Profile Check_Retention->Optimize_Gradient Yes Try_Polar_Column Evaluate Polar-Embedded C18 Column Check_Retention->Try_Polar_Column No Final_Method Final RP-HPLC Method Optimize_Gradient->Final_Method Try_Polar_Column->Check_Retention Adjust_pH Increase Mobile Phase pH (with pH-stable column) Try_Polar_Column->Adjust_pH Still Insufficient Adjust_pH->Check_Retention

Caption: Workflow for RP-HPLC method optimization.

HILIC Method Development

Objective: To leverage the HILIC mechanism for improved retention and alternative selectivity in the analysis of N-ethyl-4-hydroxypiperidine-1-carboxamide.

Experimental Protocol: HILIC Screening

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.

  • Gradient: 0-100% B in 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: 1 mg/mL of N-ethyl-4-hydroxypiperidine-1-carboxamide in 90:10 Acetonitrile:Water.

Rationale for Initial Conditions:

  • Amide Column: Amide-bonded stationary phases are a good starting point for HILIC as they offer robust and reproducible retention for a wide range of polar compounds.[1]

  • High Organic Mobile Phase: The high initial concentration of acetonitrile is essential for the partitioning mechanism in HILIC.[3]

  • Buffered Mobile Phase: A buffer is crucial in HILIC to ensure consistent ionization of the analyte and to maintain good peak shape. Ammonium formate is volatile and MS-compatible.

  • Gradient Elution: A gradient from high organic to a higher aqueous content will elute compounds in order of increasing polarity.

Comparative Performance: RP-HPLC vs. HILIC

The choice between the optimized RP-HPLC and HILIC methods will depend on the specific requirements of the analysis.

Table 2: Performance Comparison of Optimized RP-HPLC and HILIC Methods

ParameterOptimized RP-HPLC (Hypothetical)HILIC (Hypothetical)
Retention of Analyte Moderate (k' > 2)Strong (k' > 5)
Resolution from Impurities Good (Rs > 2.0)Excellent (Rs > 3.0), potentially different elution order
Run Time ~20 minutes~15 minutes
Robustness HighModerate (sensitive to mobile phase composition and water content)
MS Compatibility Good (with volatile mobile phase additives like formic acid)Excellent (high organic content enhances ESI efficiency)

Recommended Optimized Method and Validation

Based on the principles of polar analyte separation, a HILIC method is likely to provide superior retention and resolution for N-ethyl-4-hydroxypiperidine-1-carboxamide and its polar impurities.

Final Recommended HILIC Method

  • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.8.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.8.

  • Gradient: 0% B for 1 min, 0-20% B in 8 min, hold at 20% B for 2 min, return to 0% B and re-equilibrate for 4 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 2 µL.

Method Validation:

The optimized method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradants.

  • Linearity: Establishing a linear relationship between the analyte concentration and the detector response.

  • Accuracy: Assessing the closeness of the test results to the true value.

  • Precision: Evaluating the degree of scatter between a series of measurements.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The purity analysis of N-ethyl-4-hydroxypiperidine-1-carboxamide requires a thoughtful approach to HPLC method development due to its polar nature. While a conventional RP-HPLC method can be optimized to provide adequate results, a HILIC method offers significant advantages in terms of retention, resolution, and MS compatibility. The comparative data and systematic approach outlined in this guide provide a solid framework for researchers and scientists to develop and validate a robust and reliable HPLC method for the quality control of this important pharmaceutical intermediate. The choice of the final method will depend on the specific analytical needs, available instrumentation, and the impurity profile of the sample.

References

  • ResearchGate. How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?. Available at: [Link]

  • HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Available at: [Link]

  • PMC. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Available at: [Link]

  • Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

  • ACG Publications. Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Available at: [Link]

  • ResearchGate. (PDF) Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Available at: [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available at: [Link]

  • ResearchGate. How can I separate drugs with carboxylic and amide groups by using HPLC?. Available at: [Link]

  • PubMed. Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface. Available at: [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • NIST. N-Ethyl-4-hydroxypiperidine. In: NIST Chemistry WebBook. Available at: [Link]

  • PubChem. Ethyl 4-hydroxypiperidine-1-carboxylate. Available at: [Link]

  • The Role of Ethyl 4-Hydroxypiperidine-1-Carboxylate in Modern Synthesis. Available at: [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]

  • Agilent. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. Available at: [Link]

  • ResearchGate. (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Available at: [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

Sources

Comparative

A Comparative Analysis of N-ethyl and N-methyl 4-hydroxypiperidine-1-carboxamide Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the direct comparative bioac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the direct comparative bioactivity data for N-ethyl-4-hydroxypiperidine-1-carboxamide and N-methyl-4-hydroxypiperidine-1-carboxamide. While the foundational 4-hydroxypiperidine scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, a head-to-head comparison of the ethyl and methyl substituted carboxamide derivatives is not documented.

This guide, therefore, serves a dual purpose. Firstly, it transparently addresses the current lack of direct comparative experimental data. Secondly, it provides a foundational understanding of the structure-activity relationships (SAR) within the broader class of N-substituted piperidine derivatives, offering a scientifically grounded framework for hypothesizing the potential bioactivity profiles of the two molecules of interest. We will explore the synthesis of related compounds and the known biological roles of the 4-hydroxypiperidine core to equip researchers with the necessary context for their own investigations.

The 4-Hydroxypiperidine Core: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif in medicinal chemistry, and the addition of a hydroxyl group at the 4-position further enhances its utility as a scaffold. This hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, it provides a convenient handle for further chemical modifications.

Derivatives of 4-hydroxypiperidine have been investigated for a wide range of therapeutic applications, including as analgesics, anti-inflammatory agents, and central nervous system (CNS) modulators. The substituent on the piperidine nitrogen is a critical determinant of the pharmacological activity of these compounds.

Structure-Activity Relationship (SAR) Insights from N-Substituted Piperidines

The nature of the N-substituent on the piperidine ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, polarity, and steric bulk. These properties, in turn, dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity and selectivity for specific biological targets.

Generally, small alkyl substituents on the nitrogen, such as methyl and ethyl groups, can modulate a compound's interaction with a target receptor or enzyme. The seemingly minor difference of a single methylene unit between an N-methyl and an N-ethyl group can lead to significant changes in biological activity. This can be attributed to:

  • Steric Hindrance: The larger ethyl group may cause steric clashes within a binding pocket that the smaller methyl group does not, leading to reduced affinity. Conversely, the ethyl group might provide a more optimal fit in a larger binding pocket.

  • Lipophilicity: The ethyl group is more lipophilic than the methyl group. This can affect the compound's ability to cross cell membranes, including the blood-brain barrier, and can influence its binding to hydrophobic pockets in target proteins.

  • Metabolic Stability: The N-alkyl group can be a site of metabolism by cytochrome P450 enzymes. The rate and products of metabolism can differ between N-methyl and N-ethyl substituted compounds, impacting their pharmacokinetic profiles.

Synthesis of N-Alkyl-4-hydroxypiperidine-1-carboxamides

The synthesis would likely commence from 4-hydroxypiperidine. The piperidine nitrogen can be acylated with the appropriate isocyanate (ethyl isocyanate or methyl isocyanate) or by reaction with the corresponding carbamoyl chloride to yield the desired N-alkyl-4-hydroxypiperidine-1-carboxamide.

Proposed Synthetic Workflow:

G cluster_synthesis General Synthesis of N-Alkyl-4-hydroxypiperidine-1-carboxamides 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction Reaction 4-Hydroxypiperidine->Reaction Starting Material Reagent Reagent Reagent->Reaction Ethyl or Methyl Isocyanate/ Carbamoyl Chloride Product N-Ethyl or N-Methyl 4-hydroxypiperidine-1-carboxamide Reaction->Product Acylation

Caption: General synthetic route to N-alkyl-4-hydroxypiperidine-1-carboxamides.

Anticipated Biological Evaluation

To definitively compare the bioactivity of N-ethyl and N-methyl 4-hydroxypiperidine-1-carboxamide, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays
  • Receptor Binding Assays: A broad panel of receptor binding assays would be the initial step to identify potential biological targets. This would involve incubating the compounds with cell membranes expressing various receptors (e.g., GPCRs, ion channels) and measuring their ability to displace a radiolabeled ligand.

  • Functional Assays: Once a target is identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist. These assays could measure second messenger levels (e.g., cAMP, Ca2+), enzyme activity, or changes in membrane potential.

  • Enzyme Inhibition Assays: If the compounds are hypothesized to be enzyme inhibitors, assays measuring the inhibition of specific enzymes would be performed to determine their IC50 values.

  • ADME-Tox Assays: In vitro assays to assess metabolic stability (e.g., using liver microsomes), cell permeability (e.g., Caco-2 assay), and cytotoxicity are essential for early-stage drug development.

Experimental Workflow for In Vitro Evaluation:

G cluster_invitro In Vitro Bioactivity Profiling Compounds N-ethyl & N-methyl 4-hydroxypiperidine-1-carboxamides Binding Receptor Binding Assays Compounds->Binding Enzyme Enzyme Inhibition Assays Compounds->Enzyme ADMETox ADME-Tox Assays Compounds->ADMETox Functional Functional Assays Binding->Functional Identified Targets Data Comparative Bioactivity Data Functional->Data Enzyme->Data ADMETox->Data

Caption: A typical workflow for the in vitro comparison of the two compounds.

In Vivo Studies

Should the in vitro data warrant further investigation, in vivo studies in appropriate animal models would be the next logical step. These studies would aim to assess the compounds' efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a living system.

Conclusion and Future Directions

The absence of direct comparative data for N-ethyl- and N-methyl-4-hydroxypiperidine-1-carboxamide in the current scientific literature underscores a knowledge gap that presents an opportunity for novel research. Based on established principles of medicinal chemistry and SAR, it is reasonable to hypothesize that the seemingly minor structural difference between these two compounds could lead to distinct biological activities.

Future research should focus on the synthesis and systematic biological evaluation of both compounds. A comprehensive in vitro screening campaign, followed by targeted functional assays and in vivo studies, is necessary to elucidate their pharmacological profiles and to determine if one holds a therapeutic advantage over the other. The data generated from such studies would be invaluable to the drug discovery community and could pave the way for the development of new therapeutic agents.

References

Due to the lack of specific literature directly comparing the bioactivity of N-ethyl- vs N-methyl 4-hydroxypiperidine-1-carboxamide, a conventional reference list is not applicable. The information and hypotheses presented in this guide are based on general principles of medicinal chemistry and structure-activity relationships, which are foundational concepts in the field and are detailed in numerous textbooks and review articles. Researchers are encouraged to consult standard medicinal chemistry literature for a deeper understanding of these principles.

Validation

Spectroscopic Characterization of Piperidine Pharmacophores: A Comparative Guide to FTIR Analysis of Carboxamide and Hydroxyl Moieties

Executive Summary In medicinal chemistry, the piperidine ring is a pervasive scaffold, serving as the structural backbone for numerous analgesics, antihistamines, and antipsychotics (e.g., fentanyl, paroxetine). The effi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the piperidine ring is a pervasive scaffold, serving as the structural backbone for numerous analgesics, antihistamines, and antipsychotics (e.g., fentanyl, paroxetine). The efficacy and bioavailability of these compounds often hinge on the precise arrangement of hydrogen-bonding networks involving carboxamide and hydroxyl substituents.

This guide provides a technical comparison of Fourier Transform Infrared (FTIR) spectroscopy against alternative analytical techniques (Raman, NMR) for characterizing these functional groups. It details the mechanistic causality behind spectral shifts, offers a self-validating experimental protocol, and provides a framework for distinguishing between free and hydrogen-bonded states in solid-state pharmaceutical formulations.

Fundamentals of Vibrational Analysis in Piperidines

To accurately interpret FTIR data, one must understand the vibrational coupling that occurs within the piperidine scaffold. Unlike aliphatic chains, the piperidine ring exists predominantly in a chair conformation, leading to distinct axial and equatorial vibrational modes.

1.1 The Carboxamide Signature (Amide I & II)

The carboxamide group (


) exhibits strong resonance delocalization. The lone pair on the nitrogen donates density to the carbonyl carbon, weakening the 

bond and strengthening the

bond.
  • Amide I (

    
     Stretch):  The most diagnostic band. In piperidine derivatives, this typically appears between 1630–1690 cm⁻¹ .
    
    • Causality: Hydrogen bonding pulls electron density further from the

      
       bond, reducing the force constant (
      
      
      
      ) and causing a redshift (lower wavenumber).
  • Amide II (

    
     Bend / 
    
    
    
    Stretch):
    Found near 1550 cm⁻¹ .
    • Causality: Hydrogen bonding restricts the bending motion, increasing the energy required, resulting in a blueshift (higher wavenumber).

1.2 The Hydroxyl Signature
  • Free

    
    :  A sharp, non-bonded hydroxyl stretch appears near 3600–3650 cm⁻¹ .
    
  • H-Bonded

    
    :  Participation in a hydrogen bond network weakens the 
    
    
    
    bond, broadening the peak significantly and shifting it to 3200–3550 cm⁻¹ .
Comparative Analysis: FTIR vs. Raman vs. NMR[2]

While NMR is the gold standard for connectivity, FTIR offers superior sensitivity for solid-state interaction analysis (polymorphism). The following table compares these techniques specifically for analyzing carboxamide and hydroxyl groups in a piperidine matrix.

Table 1: Comparative Efficacy for Functional Group Analysis

FeatureFTIR (Transmission/ATR) Raman Spectroscopy Solid-State NMR (ssNMR)
Primary Sensitivity Dipole moment changes (Polar groups:

,

).
Polarizability changes (Non-polar backbone:

,

).
Magnetic environment of nuclei (

,

).
Carboxamide Detection Excellent. Amide I is often the strongest peak.Weak.

stretch has low polarizability change.
Good.

shift distinguishes carbonyl environments.
Hydroxyl Detection Excellent. Broad, intense bands for H-bonding.[1][2]Poor.

is a weak scatterer; often invisible.
Moderate. Requires high-speed MAS to resolve protons.
H-Bonding Insight Direct correlation to frequency shift (

).
Indirect; difficult to quantify for polar groups.Indirect; inferred from chemical shift anisotropy.
Water Interference High (aqueous buffers mask Amide I).Low (water is a weak Raman scatterer).Low (solvent suppression possible).
Sample State Solid (Powder/Crystal) or Liquid.Solid, Liquid, or Aqueous Solution.Solid (requires large sample mass).

Analyst Insight: Choose FTIR for detecting polymorphs driven by H-bonding networks. Choose Raman if the sample is in an aqueous solution or if you need to analyze the piperidine ring backbone without interference from the polar substituents.

Experimental Protocol: Self-Validating FTIR Workflow

This protocol uses Attenuated Total Reflectance (ATR) for its reproducibility and minimal sample prep, essential for comparative studies in drug development.

3.1 Equipment & Parameters
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe ATR crystal (single bounce).

  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (for resolving H-bond multiplets).

  • Scans: 64 scans (to improve Signal-to-Noise ratio).

3.2 Step-by-Step Methodology

Step 1: System Validation (The "Trust" Step)

  • Action: Collect a background spectrum of the clean air path.

  • Action: Collect a spectrum of a Polystyrene Calibration Film .

  • Validation Criteria: Verify the standard peak at 1601.4 cm⁻¹ . If the shift is >1 cm⁻¹, recalibrate the laser. This ensures all subsequent shifts in your piperidine sample are chemical, not instrumental.

Step 2: Sample Preparation

  • Action: Place ~5 mg of the piperidine derivative directly onto the crystal.

  • Critical: Apply constant pressure (using the torque tower) to ensure intimate contact. Inconsistent pressure leads to variable peak intensities, affecting quantitative analysis.

Step 3: Acquisition & Processing

  • Action: Acquire the sample spectrum.[1][3][4][5][6][7]

  • Processing: Apply ATR Correction (if quantitative comparison to transmission library data is needed). ATR intensity is wavelength-dependent (

    
    ), artificially boosting low-wavenumber peaks.
    

Step 4: Spectral Subtraction (Optional)

  • Scenario: If the piperidine is a salt (e.g., hydrochloride), the broad

    
     bands may overlap with 
    
    
    
    .
  • Action: Digitally subtract the spectrum of the pure salt counter-ion or precursor to isolate the free base features.

Data Interpretation & Visualization
4.1 Diagnostic Frequency Shifts

The following table provides specific shift data for distinguishing the environment of the functional groups.

Table 2: Characteristic Shifts in Piperidine Derivatives

Functional GroupModeFree / Non-Bonded (

)
H-Bonded / Crystalline (

)
Shift Direction
Carboxamide Amide I (

Stretch)
1680 – 1695 cm⁻¹1630 – 1660 cm⁻¹Redshift (

)
Carboxamide Amide II (

Bend)
~1550 cm⁻¹1570 – 1600 cm⁻¹Blueshift (

)
Hydroxyl

Stretch
3600 – 3650 cm⁻¹ (Sharp)3200 – 3500 cm⁻¹ (Broad)Redshift (

)
Piperidine Ring

Scissoring
1440 – 1470 cm⁻¹1440 – 1470 cm⁻¹Minimal Change
4.2 Logic Flow for Spectral Assignment

The following diagram illustrates the decision process for assigning peaks and determining H-bond states.

FTIR_Analysis_Flow Start Start: Analyze Spectrum (1500 - 3700 cm⁻¹) Check_OH Check 3200-3650 cm⁻¹ region Start->Check_OH Check_CO Check 1600-1700 cm⁻¹ region (Amide I) Start->Check_CO Sharp_OH Sharp Peak >3600 cm⁻¹? (Free -OH) Check_OH->Sharp_OH Yes Broad_OH Broad Band 3200-3500 cm⁻¹? (H-Bonded -OH) Check_OH->Broad_OH Yes Conclusion Conclusion: Define H-Bond Network (Inter vs. Intramolecular) Broad_OH->Conclusion High_CO Peak >1680 cm⁻¹ (Free C=O) Check_CO->High_CO Yes Low_CO Peak <1660 cm⁻¹ (H-Bonded C=O) Check_CO->Low_CO Yes Check_NH Check Amide II (~1550 cm⁻¹) Low_CO->Check_NH Validate Shift_NH Blueshift to >1570 cm⁻¹? (Confirms H-Bonding) Check_NH->Shift_NH Shift_NH->Conclusion

Caption: Logic flow for distinguishing free vs. hydrogen-bonded states in piperidine derivatives using FTIR spectral markers.

References
  • Balamurugan, R., et al. (2014). "Molecular structure, vibrational spectra (FTIR and FT Raman) and natural bond orbital analysis of 4-Aminomethylpiperidine: DFT study." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Baran, J., et al. (2008). "Molecular structure, hydrogen bonding and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroacetic acid." Journal of Molecular Structure. Link

  • Specac Application Note. "Interpreting Infrared Spectra: A Practical Guide." Specac Ltd. Link

  • LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. Link

Sources

Comparative

Validating synthesis of N-ethyl-4-hydroxypiperidine-1-carboxamide via X-ray crystallography

Topic: Validating Synthesis of N-ethyl-4-hydroxypiperidine-1-carboxamide via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Synthesis of N-ethyl-4-hydroxypiperidine-1-carboxamide via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the high-stakes environment of drug discovery, structural ambiguity is a silent failure point. For urea derivatives like N-ethyl-4-hydroxypiperidine-1-carboxamide —a scaffold relevant to soluble epoxide hydrolase (sEH) inhibitors and GPCR antagonists—standard spectroscopic methods (NMR, MS) often leave critical questions unanswered regarding regioselectivity and conformational dynamics.

This guide provides a technical roadmap for validating this specific chemical entity using Single-Crystal X-ray Diffraction (SC-XRD) . We compare this "gold standard" approach against traditional solution-phase techniques, demonstrating why solid-state analysis is the only self-validating protocol for confirming the urea linkage over isomeric carbamate byproducts.

The Synthesis Challenge: Urea vs. Carbamate

The synthesis of N-ethyl-4-hydroxypiperidine-1-carboxamide typically involves the nucleophilic addition of 4-hydroxypiperidine to ethyl isocyanate .

  • Reactants: 4-hydroxypiperidine (Dual

Validation

A Comparative Guide to the Aqueous Solubility of Piperidine-1-Carboxamide Analogs for Drug Discovery

Introduction: The Critical Role of Solubility in Drug Efficacy The piperidine-1-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents across a ra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Efficacy

The piperidine-1-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents across a range of diseases. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, chief among them being aqueous solubility. Solubility is a critical determinant of a drug's bioavailability; for oral administration, a compound must first dissolve in gastrointestinal fluids to be absorbed into systemic circulation.[1][2][3][4] Poor aqueous solubility is a primary reason for high doses, inadequate drug exposure, and ultimately, the failure of promising drug candidates in later developmental stages.[1][5][6][7]

This guide provides a comparative analysis of the solubility profiles of representative piperidine-1-carboxamide analogs. It is designed for researchers, scientists, and drug development professionals to not only understand the structure-solubility relationships within this chemical class but also to implement robust, validated protocols for accurate solubility assessment. By explaining the causality behind experimental choices and providing detailed, self-validating methodologies, this document aims to empower research teams to make informed decisions early in the drug discovery pipeline, thereby de-risking projects and conserving valuable resources.[5]

Part 1: The Physicochemical Landscape of Piperidine-1-Carboxamide Analogs

The solubility of a piperidine-1-carboxamide analog is not an isolated property but rather the outcome of a complex interplay between various physicochemical factors.[8][9] Understanding these relationships is fundamental to rationally designing compounds with improved developability.

Key Physicochemical Determinants of Solubility:

  • Lipophilicity (LogP/LogD): This parameter describes a compound's affinity for a lipid-like environment versus an aqueous one. Generally, higher lipophilicity leads to lower aqueous solubility.

  • Melting Point (Mp): The melting point is an indicator of the strength of the crystal lattice. A higher melting point suggests stronger intermolecular forces in the solid state, which must be overcome for dissolution to occur, often correlating with lower solubility.

  • pKa: The pKa value indicates the strength of an acid or base.[2][8] For ionizable compounds like many piperidine derivatives, solubility is highly pH-dependent. The piperidine nitrogen is basic, and its protonation at physiological pH can significantly enhance solubility.

  • Molecular Size and Shape: Larger molecules often have lower solubility.[2] The specific three-dimensional arrangement of functional groups can influence how a molecule interacts with itself in the crystal lattice and with water molecules in solution.[9]

The following diagram illustrates the relationship between these core physicochemical properties and their ultimate impact on aqueous solubility.

G cluster_0 Physicochemical Properties cluster_1 Key Outcomes Lipophilicity Lipophilicity (LogP) AqueousSolubility Aqueous Solubility Lipophilicity->AqueousSolubility Inverse Relationship MeltingPoint Melting Point (Mp) Crystal Lattice Energy MeltingPoint->AqueousSolubility Inverse Relationship pKa Ionization (pKa) pKa->AqueousSolubility pH-Dependent Relationship Structure Molecular Structure (Size, Shape) Structure->Lipophilicity Structure->MeltingPoint Structure->pKa Structure->AqueousSolubility Direct Influence

Caption: Interplay of key physicochemical factors governing the aqueous solubility of drug candidates.

Part 2: Comparative Solubility Data of Piperidine-1-Carboxamide Analogs

To illustrate the impact of structural modifications on solubility, we present data for three hypothetical analogs. These analogs were selected to represent common medicinal chemistry strategies: the addition of a non-polar group (Analog A), a polar, non-ionizable group (Analog B), and a basic, ionizable group (Analog C).

Table 1: Physicochemical Properties of Illustrative Piperidine-1-Carboxamide Analogs

AnalogStructureModificationCalculated LogPpKa (Calculated)
Parent R = HUnsubstituted Phenyl2.58.8
Analog A R = -CF₃Electron-withdrawing, lipophilic3.48.1
Analog B R = -OHPolar, H-bond donor/acceptor2.28.9
Analog C R = -N(CH₃)₂Basic, ionizable2.89.5 (piperidine), 7.2 (dimethylamino)

Table 2: Comparative Experimental Solubility Data (µg/mL)

AnalogThermodynamic Solubility (PBS, pH 7.4)Kinetic Solubility (PBS, pH 7.4)Biorelevant Solubility (FaSSIF, pH 6.5)
Parent 558075
Analog A 153525
Analog B 150210180
Analog C 90140250

Note: The data presented are for illustrative purposes to demonstrate comparative trends.

Analysis:

  • Analog A (-CF₃): The addition of the lipophilic trifluoromethyl group significantly decreases solubility across all tested conditions, as predicted by its higher LogP.

  • Analog B (-OH): The introduction of a hydroxyl group, capable of hydrogen bonding with water, markedly improves solubility, demonstrating a classic strategy for enhancing aqueous compatibility.

  • Analog C (-N(CH₃)₂): This analog shows improved solubility over the parent compound. Its solubility is notably highest in Fasted State Simulated Intestinal Fluid (FaSSIF), which has a slightly more acidic pH of 6.5.[10] This is because the lower pH leads to a higher degree of protonation of the basic dimethylamino group, rendering the molecule more soluble, a key consideration for oral absorption.[8]

Part 3: Experimental Protocols for Accurate Solubility Assessment

The choice of solubility assay is critical and depends on the stage of drug discovery. Early-stage screening prioritizes throughput (kinetic assays), while lead optimization and pre-formulation demand the accuracy of the "gold standard" thermodynamic equilibrium assay.[11][12][13]

Protocol 1: Equilibrium (Thermodynamic) Solubility Assay (Shake-Flask Method)

This method measures the true equilibrium solubility of a compound and is considered the definitive standard.[14] Its deliberate, time-intensive nature is justified by its accuracy, which is essential for late-stage development and regulatory submissions.[15][16]

Causality: The core principle is to allow a saturated solution to reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Extended incubation with agitation ensures this equilibrium is achieved, and separating the solid from the supernatant before analysis is critical to measuring only the dissolved compound.[16][17]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is essential for a valid measurement.[16]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stirring plate in a temperature-controlled environment (typically 25°C or 37°C).[16] Agitate for a sufficient duration to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the solid material settle. Carefully collect the supernatant. For rigorous separation, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and collect the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent to fall within the linear range of a pre-established calibration curve. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[11]

  • Calculation: Determine the solubility based on the measured concentration and the dilution factor.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: High-Throughput Kinetic Solubility Assay

In early discovery, speed and compound economy are paramount. The kinetic solubility assay is designed for high-throughput screening to quickly flag compounds with potential solubility liabilities.[5][11]

Causality: This method determines the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.[11][18] It measures the tendency of a compound to remain in a supersaturated state, which can differ significantly from its true equilibrium solubility.[13][14][19] While not a measure of thermodynamic stability, it provides a rapid and valuable rank-ordering of compounds.[20]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer) to achieve the desired final concentration, ensuring the final DMSO percentage is low (typically ≤1-2%) to minimize its solubilizing effect.[18][21]

  • Incubation: Mix the plate and incubate at room temperature for a defined period (e.g., 2 hours).

  • Precipitate Detection: Determine the amount of compound that has precipitated. This can be done directly by measuring light scattering (nephelometry) or by filtering the plate to remove precipitate and then quantifying the concentration of the remaining dissolved compound in the filtrate via UV spectrophotometry or LC-MS/MS.[11]

Caption: Workflow for the High-Throughput Kinetic Solubility Assay.

Conclusion and Forward Look

This guide has provided a comparative framework for understanding and evaluating the aqueous solubility of piperidine-1-carboxamide analogs. The illustrative data underscore the profound impact of subtle structural modifications on this critical physicochemical property. By employing the appropriate, validated solubility assays at the right stage of the drug discovery process, research teams can build robust structure-solubility relationships. This enables the rational design of molecules with an optimized balance of potency, selectivity, and developability, ultimately increasing the probability of advancing successful drug candidates into clinical development.

References

  • Jain, A., et al. (2015). Drug Solubility: Importance and Enhancement Techniques. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Available at: [Link]

  • European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. Available at: [Link]

  • Pharma Lesson. (2025). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Available at: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available at: [Link]

  • DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Available at: [Link]

  • MDPI. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Available at: [Link]

  • Pion Inc. Gut-Box™. Available at: [Link]

  • Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. Available at: [Link]

  • Juergens, K., et al. (2009). Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality. Dissolution Technologies. Available at: [Link]

  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available at: [Link]

  • Outsourced Pharma. (2022). 4 Factors Affecting Solubility Of Drugs. Available at: [Link]

  • International Council for Harmonisation. (1999). ICH Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available at: [Link]

  • Dressman, J.B., et al. (2007). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS Journal. Available at: [Link]

  • Saal, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Interchim. FaSSIF, FeSSIF, FaSSGF (previously known as SIF Powder Original). Available at: [Link]

  • Pharmaguideline. (2023). Factors that Affect the Solubility of Drugs. Available at: [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK.
  • Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Available at: [Link]

  • Daina, A., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Cheminformatics. Available at: [Link]

  • World Health Organization. (2015). Annex 4: Protocol to conduct equilibrium solubility experiments. Available at: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available at: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

  • Brittain, H.G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Liu, R., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences. Available at: [Link]

  • American Laboratory Trading. pION Gut-Box. Available at: [Link]

  • Li, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

  • Shishkov, S.V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • Pion Inc. PAMPA Kit - Parallel artificial membrane permeability assay. Available at: [Link]

  • Borbás, E., et al. (2022). Flux-Based Formulation Development—A Proof of Concept Study. Pharmaceutics. Available at: [Link]

  • News-Medical.Net. (2025). Assessing the impact of the particle drift effect on oral drug absorption using flux tools. Available at: [Link]

Sources

Comparative

Elemental Analysis Standards &amp; Purity Validation: N-ethyl-4-hydroxypiperidine-1-carboxamide

Executive Summary N-ethyl-4-hydroxypiperidine-1-carboxamide (CAS: 1156104-90-3) is a critical piperidine-urea intermediate used in the synthesis of soluble epoxide hydrolase (sEH) inhibitors and other pharmaceutical agen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-ethyl-4-hydroxypiperidine-1-carboxamide (CAS: 1156104-90-3) is a critical piperidine-urea intermediate used in the synthesis of soluble epoxide hydrolase (sEH) inhibitors and other pharmaceutical agents.[1] Unlike its common analog, ethyl 4-hydroxypiperidine-1-carboxylate (a carbamate), this compound features a urea linkage, resulting in a distinct nitrogen content of 16.27% .[1]

This guide establishes the Elemental Analysis (EA) standards for validating this compound. It compares the efficacy of Combustion Analysis (CHNS) against orthogonal methods like Quantitative NMR (qNMR) and HPLC, providing a self-validating protocol for researchers requiring high-stringency purity confirmation.[1]

Part 1: The "Standard" – Theoretical Benchmarks

To validate N-ethyl-4-hydroxypiperidine-1-carboxamide, experimental data must be compared against theoretical stoichiometry.[1] The acceptance criteria for pharmaceutical intermediates typically follow the ±0.4% absolute tolerance rule (per Journal of Medicinal Chemistry and ACS guidelines).[1]

Table 1: Theoretical Composition & Acceptance Limits

Molecular Formula: C₈H₁₆N₂O₂ Molecular Weight: 172.23 g/mol [1]

ElementTheoretical Mass %Acceptance Range (±0.4%)Diagnostic Significance
Carbon (C) 55.79% 55.39% – 56.19%Indicates solvent entrapment (e.g., DCM, EtOAc) or residual starting material.[1]
Hydrogen (H) 9.36% 8.96% – 9.76%High sensitivity to moisture (hygroscopicity).[1]
Nitrogen (N) 16.27% 15.87% – 16.67%Critical Attribute: Distinguishes the Urea (16.27% N) from the Carbamate analog (8.09% N).[1]
Oxygen (O) 18.58% N/A (Calculated by difference)Indirect measure; deviations often suggest hydrolysis.[1]

Critical Distinction: If your Nitrogen analysis returns ~8.1%, you have likely synthesized or purchased the Ethyl 4-hydroxypiperidine-1-carboxylate (Ester/Carbamate) by mistake.[1] The EA provides the fastest "Go/No-Go" decision for this structural error.[1]

Part 2: Comparative Analysis – EA vs. Alternatives

While Elemental Analysis is the gold standard for bulk stoichiometry, modern drug development requires orthogonal validation.[1] The following comparison evaluates EA against qNMR and HPLC.

Method A: Combustion Analysis (CHNS)[1]
  • Principle: Flash combustion at >900°C; gases separated by GC.[1]

  • Best For: Confirming bulk stoichiometry and total purity (including inorganic salts/water which HPLC misses).

  • Performance:

    • Precision: <0.2% RSD.[1]

    • Specificity: Low.[1] (Cannot distinguish isomers).

    • Throughput: High (5 mins/sample).

  • Verdict: Mandatory for characterizing new batches to prove the urea formation and absence of inorganic salts.[1]

Method B: Quantitative NMR (qNMR)[1]
  • Principle: Proton counting against an internal standard (e.g., Maleic Acid).[1]

  • Best For: Absolute purity determination and structural identity.[1]

  • Performance:

    • Precision: ~1.0% (Standard), ~0.1% (High-Precision).[1]

    • Specificity: High.[1][2] (Can identify organic impurities).

    • Limitation: Does not detect inorganic salts or water (unless specifically targeted).[1]

  • Verdict: Use as a secondary method to identify organic impurities if EA fails.

Method C: HPLC-CAD (Charged Aerosol Detection)[1]
  • Principle: Separation based on polarity; universal detection of non-volatile analytes.[1]

  • Best For: Detecting trace organic impurities (0.05% levels).[1]

  • Performance:

    • Sensitivity: High.[1]

    • Blind Spot: Cannot quantify water or inorganic salts; response factors vary.

  • Verdict: Essential for purity profiling , but cannot replace EA for stoichiometric confirmation.[1]

Part 3: Experimental Protocol (Self-Validating)

Reference Standard Selection

For this specific compound, the choice of calibration standard is critical due to its high nitrogen content.[1]

  • Primary Standard: Sulfanilamide (C₆H₈N₂O₂S).[1]

    • Why? Sulfanilamide has a theoretical Nitrogen content of 16.27% , which is an exact match to N-ethyl-4-hydroxypiperidine-1-carboxamide (16.27%).[1] This minimizes linearity errors in the detector.[1]

  • Alternative: Acetanilide (10.36% N).[1] Acceptable, but less optimal due to the larger interpolation gap.

Sample Preparation & Drying Workflow

Urea derivatives and piperidinols are prone to hygroscopicity (absorbing atmospheric water), which suppresses Carbon values and artificially inflates Hydrogen.[1]

Step-by-Step Protocol:

  • Drying: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or Silica Gel.

    • Caution: Do not exceed 60°C; urea linkages can degrade or sublime under high vacuum/heat.[1]

  • Weighing: Weigh 2.0 – 2.5 mg of dried sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Tip: Fold the capsule tightly to exclude air (argon blanketing is recommended if available).[1]

  • Calibration: Run 3x "Conditioning" blanks, followed by K-factors determination using Sulfanilamide (2 mg).

  • Analysis: Run the sample in triplicate.

  • Validation: If %C is < 55.39% but %H is > 9.76%, the sample is wet.[1] Recalculate values assuming 0.5 mol H₂O and re-dry.

Visualization: Validation Workflow

The following diagram illustrates the decision logic for validating the compound based on EA results.

ValidationWorkflow Start Start: Synthesis/Purchase N-ethyl-4-hydroxypiperidine-1-carboxamide Dry Step 1: Vacuum Dry (40°C, 4h, P2O5) Start->Dry EA_Run Step 2: Run CHN Analysis (Ref: Sulfanilamide) Dry->EA_Run Check_N Decision: Is Nitrogen 16.27% ± 0.4%? EA_Run->Check_N Check_C Decision: Is Carbon 55.79% ± 0.4%? Check_N->Check_C Yes Wrong_Cmpd ERROR: Ethyl Ester Analog (Carbamate Formed) Check_N->Wrong_Cmpd No (Low) Impure ERROR: Residual Amine or Solvent Check_N->Impure No (High) Pass_N Nitrogen Pass Fail_N_Low N ~ 8.1% Fail_N_High N > 16.7% Valid VALIDATED High Purity Urea Check_C->Valid Yes Wet_Sample ERROR: Hygroscopic (Re-dry & Retest) Check_C->Wet_Sample No (Low C, High H) Check_C->Impure No (High C)

Figure 1: Logic flow for validating N-ethyl-4-hydroxypiperidine-1-carboxamide purity using Elemental Analysis data.

Part 4: Troubleshooting & Causality

When EA results deviate, the cause is often traceable to specific chemical impurities common to piperidine chemistry.[1]

ObservationLikely CauseCorrective Action
Low %C, High %H Water/Moisture. The hydroxyl group and urea moiety form H-bonds with atmospheric water.[1]Dry at 40°C under high vacuum.[1] Perform Karl Fischer titration to quantify water.[1]
Low %N (~8.1%) Wrong Compound. You have the Ethyl Carbamate (Ester), not the Ethyl Urea.[1]Check synthesis reagents: Did you use Ethyl Chloroformate instead of Ethyl Isocyanate?
High %N (>16.7%) Residual Amine. Unreacted 4-hydroxypiperidine or excess ethylamine.[1]Recrystallize from EtOAc/Hexane.[1] Check TLC for baseline spots.[1]
High %C Solvent Trap. Residual DCM or Ethyl Acetate.[1]Run 1H-NMR to identify solvent peaks.[1] Increase drying time.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 96394: Ethyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link][1]

    • Note: Cited for structural comparison between the ester and the target carboxamide.
  • Source for commercial availability and CAS verific
  • American Chemical Society (ACS). (2024).[1] Author Guidelines for Elemental Analysis Data. Retrieved from [Link]

    • Standard for the ±0.4% acceptance criteria.
  • Bio-Fount. (2025). Chemical Properties of N-Ethyl-4-hydroxypiperidine-1-carboxamide. Retrieved from [Link]

    • Verific

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-ethyl-4-hydroxypiperidine-1-carboxamide

[1][2][3] Executive Summary: Immediate Action Directive N-ethyl-4-hydroxypiperidine-1-carboxamide is a functionalized urea derivative of piperidine, likely utilized as a pharmaceutical intermediate or scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: Immediate Action Directive

N-ethyl-4-hydroxypiperidine-1-carboxamide is a functionalized urea derivative of piperidine, likely utilized as a pharmaceutical intermediate or scaffold in medicinal chemistry.[1][2] Due to the presence of the piperidine ring and the urea moiety, this compound must be treated as a Potentially Bioactive Nitrogenous Organic .

CRITICAL PROHIBITION:

  • DO NOT dispose of this compound down the drain.[2]

  • DO NOT mix with strong oxidizing agents (specifically Nitric Acid) due to the risk of forming carcinogenic nitrosamines.[2]

Disposal Classification:

  • Primary Stream: Non-Halogenated Organic Waste (High-Temperature Incineration).[2]

  • RCRA Status (USA): Not explicitly P- or U-listed by CAS, but must be managed as "Hazardous Waste - Toxic/Irritant" under the Precautionary Principle .[1][2]

Chemical Profile & Hazard Assessment

To ensure safe handling, we must deconstruct the molecule to understand its reactivity and toxicity profile.

FeatureChemical MoietyHazard Implication
Core Structure Piperidine RingSkin/Eye Irritant (H315, H319).[1][2][3] Potential neuroactivity.[2][4]
Functional Group A 4-Hydroxyl (-OH)Increases water solubility; facilitates dermal absorption.[1][2]
Functional Group B 1-Carboxamide (Urea)Thermal instability releases ammonia/amines.[1][2] Potential sensitizer.[2]
Substituent N-EthylIncreases lipophilicity compared to bare amides.[1][2]

Assumed GHS Classifications (Conservative Approach):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][5][6][7][8]

  • H319: Causes serious eye irritation.[2][3][6][7][8]

  • H335: May cause respiratory irritation.[2][6][7][8]

  • Bioactivity: Treat as a potent pharmaceutical intermediate (OEL < 10 µg/m³ default until characterized).[2]

Pre-Disposal Assessment Workflow

Before moving waste to the central accumulation area, you must validate the waste stream. This self-validating workflow ensures compliance and safety.[1][2]

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, wipes, gloves) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, washings) StateCheck->Liquid Liquid Incinerate High-Temp Incineration (Stream C) Solid->Incinerate Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo Organics Only Aqueous Aqueous Solution SolventCheck->Aqueous Water Based Halo->Incinerate FuelBlend Fuel Blending (Stream A) NonHalo->FuelBlend PHCheck Check pH Aqueous->PHCheck Adjust Adjust to pH 5-9 PHCheck->Adjust pH <5 or >9 PHCheck->Incinerate pH OK (Trace Contam) Adjust->Incinerate

Figure 1: Decision tree for segregating N-ethyl-4-hydroxypiperidine-1-carboxamide waste streams.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired pure compound, contaminated weighing boats, gloves, and paper towels.

  • Containment: Place items immediately into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a secondary "Hazardous Waste" bag (yellow or orange, depending on facility color codes).

  • Labeling:

    • Chemical Name: Write full name: "N-ethyl-4-hydroxypiperidine-1-carboxamide".

    • Hazards: Check "Toxic" and "Irritant".[2]

    • Composition: "100% Solid Debris".[2]

  • Disposal Path: Designate for Incineration . Do not send to landfill.[2]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Solutions in DMSO, Methanol, Ethyl Acetate, or DCM.

  • Segregation: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethanol, Ethyl Acetate).

  • Compatibility Check: Ensure no oxidizing acids (Nitric, Perchloric) are present in the waste container.[2]

    • Why? Piperidine derivatives can react with nitrosating agents to form N-nitrosopiperidines , which are potent carcinogens [1].[1][2]

  • Container: Use High-Density Polyethylene (HDPE) or glass carboys.[2]

  • Labeling:

    • List the Solvent first (e.g., "95% Methanol").[2]

    • List the Solute: "Trace N-ethyl-4-hydroxypiperidine-1-carboxamide".[1][2]

  • Disposal Path:

    • Non-Halogenated: Fuel Blending (Energy Recovery).[2]

    • Halogenated: High-Temperature Incineration.[2]

Protocol C: Aqueous Waste & Rinsate

Applicability: Glassware washings.[2]

  • Collection: Do not pour down the sink. Collect the first 3 rinses of any glassware in a dedicated "Aqueous Hazardous Waste" container.[2]

  • pH Adjustment: If the solution is highly acidic or basic, neutralize to pH 6–8 to prevent container degradation.

  • Disposal Path: Aqueous treatment plant (if approved) or Incineration.[2] Recommendation: Incineration is preferred for pharmaceutical intermediates to prevent environmental leaching.[2]

Decontamination of Surfaces[3]

If a spill occurs or for cleaning bench surfaces:

  • Solvent Wash: Wipe the area with an ethanol-soaked paper towel.[2] The compound is likely more soluble in organic solvents than water.[2]

  • Surfactant Wash: Follow with a soap and warm water scrub.[2]

  • Verification: For high-potency labs, use a UV lamp (if the compound is UV-active) or a swab test to verify removal.[1][2]

  • Waste: Dispose of all wipes as Solid Waste (Protocol A) .

References

  • World Health Organization (WHO). (2002).[2] Nitrosamines: Safety Evaluation of Certain Food Additives and Contaminants.[2] WHO Food Additives Series: 48. Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] EPA530-F-11-003.[1][2] Available at: [Link][1][2]

  • National Institutes of Health (NIH) - PubChem. (2025).[2] Compound Summary: Piperidine Derivatives Safety Data. Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][6][9] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][5][6][9] Available at: [Link][1][2]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
N-ethyl-4-hydroxypiperidine-1-carboxamide
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Reactant of Route 2
N-ethyl-4-hydroxypiperidine-1-carboxamide
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